Tgx-221
Description
a platelet aggregation inhibito
Structure
3D Structure
Properties
IUPAC Name |
9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRAGQJXBLMUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025688 | |
| Record name | 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663619-89-4 | |
| Record name | TGX-221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663619894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TGX-221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28AW98TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TGX-221: A Technical Guide to its Mechanism of Action in the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of TGX-221, a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). We delve into its specificity within the PI3K/Akt signaling pathway, its impact on downstream cellular processes, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in drug development and cellular biology.
Introduction to the PI3K/Akt Pathway and this compound
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110 subunit has four isoforms: α, β, γ, and δ.
This compound is a cell-permeable morpholino-pyrimidinone derivative that acts as a selective, ATP-competitive inhibitor of the p110β isoform of PI3K.[2][3] Its high selectivity for PI3Kβ over other isoforms, particularly p110α, has made it a valuable tool for dissecting the specific roles of PI3Kβ in various cellular contexts and a potential therapeutic agent.[4][5]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the p110β catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), to the plasma membrane. By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its downstream signaling cascade.
Visualizing the PI3K/Akt Pathway and this compound's Point of Intervention
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the p110β isoform.
| PI3K Isoform | This compound IC50 (nM) | Reference |
| p110β | 5 - 8.5 | [2][4][6] |
| p110δ | 100 - 211 | [4][7] |
| p110γ | 3500 | [6][7] |
| p110α | 5000 (>1000-fold selective vs β) | [4][6][7] |
In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those with a dependency on the PI3Kβ signaling axis, such as PTEN-deficient tumors.[3][8][9]
| Cell Line | Assay Type | This compound Concentration / IC50 | Effect | Reference |
| PC3 (Prostate Cancer) | Growth Inhibition | IC50 = 18.2 ± 0.85 µM | Inhibition of proliferation | [4] |
| DU145 (Prostate Cancer) | Growth Inhibition | IC50 = 35.6 ± 0.12 µM | Inhibition of proliferation | [4] |
| U87 (Glioblastoma) | Cell Viability (CCK-8) | IC50 ≈ 40 µM | Inhibition of viability | [9][10] |
| U251 (Glioblastoma) | Cell Viability (CCK-8) | IC50 ≈ 100 µM | Inhibition of viability | [9][10] |
| HUVECs | Western Blot | 500 nM | Reduced Akt phosphorylation | [4] |
| J774.2 (Macrophage) | Western Blot | Not specified | Partially attenuates insulin-induced Akt phosphorylation | [2][4] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized biochemical and cell-based assays.
In Vitro PI3K Lipid Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of this compound.
Objective: To determine the IC50 values of this compound against different PI3K p110 isoforms.
Methodology:
-
Enzyme Preparation: Recombinant p85/p110 heterodimers for each isoform (α, β, γ, δ) are purified.
-
Substrate Preparation: Phosphatidylinositol (PI) is used as the substrate.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing the PI3K enzyme, PI substrate, this compound at various concentrations (or DMSO as a control), and ATP. To initiate the reaction, [γ-33P]ATP is added.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a solution such as potassium fluoride.
-
Lipid Extraction: The radiolabeled product, phosphatidylinositol 3-phosphate (PIP), is extracted.
-
Detection and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The TLC plates are then exposed to a phosphorimager screen, and the amount of radiolabeled PIP is quantified.[4]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. IC50 values are determined by non-linear regression analysis.
Visualizing the In Vitro Kinase Assay Workflow
Caption: Workflow for the in vitro PI3K lipid kinase assay.
Cell Proliferation/Viability Assays
These assays assess the effect of this compound on the growth and viability of cultured cells.
Objective: To determine the cytotoxic or cytostatic effects of this compound on cell lines.
Common Methodologies:
-
Crystal Violet Staining:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.[4]
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.[4]
-
Fixation: The medium is removed, and cells are fixed with a solution like 2.5% glutaraldehyde.[4]
-
Staining: The fixed cells are stained with a 0.1% crystal violet solution.[4]
-
Washing: Excess dye is washed away.
-
Quantification: The dye is solubilized, and the absorbance is read on a plate reader. The absorbance correlates with the number of adherent, viable cells.
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Cell Seeding and Treatment: Similar to the crystal violet assay.[10]
-
Reagent Addition: CCK-8 reagent, which contains a water-soluble tetrazolium salt (WST-8), is added to each well.
-
Incubation: The plate is incubated for a specified period. Viable cells with active dehydrogenases will reduce the WST-8 to a yellow-colored formazan dye.
-
Quantification: The absorbance of the formazan product is measured on a plate reader. The amount of formazan is directly proportional to the number of living cells.[10]
-
Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation state of proteins downstream of PI3K, such as Akt.
Objective: To confirm that this compound inhibits the PI3K/Akt signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified time. Often, the pathway is stimulated (e.g., with insulin or growth factors) to induce robust Akt phosphorylation in the control group.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt).
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Downstream Effects and Therapeutic Implications
By inhibiting the PI3Kβ/Akt pathway, this compound can induce a range of cellular responses, including:
-
Inhibition of Cell Proliferation: As demonstrated in various cancer cell lines.[4][10]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in glioblastoma cells.[10]
-
Inhibition of Cell Migration and Invasion: This has also been observed in glioblastoma cell models.[10]
-
Anti-thrombotic Effects: this compound inhibits platelet aggregation and thrombus formation.[4][7]
The selectivity of this compound for the p110β isoform is particularly relevant in the context of cancers with loss of the PTEN tumor suppressor. PTEN is a phosphatase that counteracts PI3K signaling by dephosphorylating PIP3. In PTEN-null tumors, there is an accumulation of PIP3 and a hyperactivation of the PI3K/Akt pathway, with a particular reliance on the p110β isoform. This creates a synthetic lethal interaction, making PTEN-deficient cancer cells highly sensitive to PI3Kβ inhibition by this compound.[3][8]
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of the p110β isoform of PI3K. Its mechanism of action, centered on the blockade of PIP3 production and subsequent inhibition of Akt signaling, has been rigorously defined through a variety of in vitro and cell-based assays. The quantitative data on its selectivity and cellular effects, combined with detailed experimental protocols, provide a solid foundation for its use as a research tool and for its potential development as a therapeutic agent, especially in the context of PTEN-deficient cancers. This guide serves as a comprehensive resource for understanding the core molecular pharmacology of this compound.
References
- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the isoform selectivity of this compound related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:663619-89-4 | PI3Kβ inhibitor,potent,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
TGX-221: A Selective Inhibitor of Phosphoinositide 3-Kinase p110β
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-221 is a potent, selective, and cell-permeable small molecule inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2] As a member of the Class IA PI3Ks, p110β plays a crucial role in a variety of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of the PI3K/Akt signaling pathway, in which p110β is a key component, is frequently implicated in the pathogenesis of various diseases, notably cancer and thrombosis.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and applications in preclinical research, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological context.
Mechanism of Action and Selectivity
This compound functions as a reversible, ATP-competitive inhibitor of p110β.[6] Its inhibitory action at the ATP binding site is concentration-dependent, with increasing ATP concentrations leading to a higher IC50 value.[7][8] A key attribute of this compound is its high selectivity for the p110β isoform over other Class I PI3K isoforms (p110α, p110δ, and p110γ) and a broad range of other protein kinases.[4][9] This selectivity makes it an invaluable tool for dissecting the specific roles of p110β in cellular signaling and disease models.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been quantified across various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different PI3K isoforms.
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110α | Reference(s) |
| p110β | 5 - 8.5 | - | [6][9][10] |
| p110δ | 100 - 211 | ~20-42 fold | [9][11] |
| p110α | >5000 | >1000 fold | [9][11] |
| p110γ | 3500 | ~700 fold | [11] |
Signaling Pathways
The primary signaling pathway affected by this compound is the PI3K/Akt pathway. p110β can be activated by both receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[12][13] Upon activation, p110β phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell survival, proliferation, and metabolism.[3][4] By inhibiting p110β, this compound effectively blocks the production of PIP3 and subsequent activation of Akt and its downstream targets.
Caption: PI3K p110β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a standard method for determining the IC50 value of this compound against PI3K isoforms.
Materials:
-
Recombinant p110/p85 PI3K isoforms
-
Phosphatidylinositol (PI) as substrate
-
[γ-33P]ATP or [γ-32P]ATP
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant PI3K enzyme, kinase reaction buffer, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the substrate (PI) and [γ-33P]ATP. The final ATP concentration should be controlled, for instance, at 10 µM or 100 µM.[9]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactive spots corresponding to the phosphorylated product (PIP).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.[9]
Caption: Experimental workflow for in vitro PI3K kinase assay.
Cell Proliferation Assay
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Complete cell culture medium
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution or a commercial cell proliferation assay kit (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of this compound (e.g., 0.2, 2, and 20 µM) or DMSO as a vehicle control.[9]
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[9]
-
At each time point, quantify cell viability using one of the following methods:
-
Crystal Violet Staining:
-
Fix the cells with a solution like 2.5% glutaraldehyde.[9]
-
Wash the plates with PBS.
-
Stain the cells with 0.1% crystal violet solution.[9]
-
Wash away the excess dye and air dry the plates.
-
Solubilize the bound dye with 10% acetic acid.[9]
-
Measure the optical density at 570 nm using a microplate reader.[9]
-
-
CCK-8 Assay:
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 for cell proliferation.
Applications in Preclinical Research
Oncology
The aberrant activation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been utilized to investigate the role of p110β in various cancer types.
-
Glioblastoma: In human glioblastoma cell lines U87 and U251, this compound has been shown to inhibit proliferation and induce apoptosis.[4] The IC50 values for inhibiting cell viability were approximately 40 µM in U87 cells and 100 µM in U251 cells after 48 hours of treatment.[4] These effects are mediated through the inhibition of the PI3K/Akt signaling pathway.[4]
-
Prostate Cancer: In the PTEN-deficient prostate cancer cell line PC3, treatment with this compound inhibited cell proliferation.[6] In vivo studies using xenograft models of prostate cancer have demonstrated that systemic delivery of this compound can significantly reduce tumor growth.[14]
-
Renal Cell Carcinoma (RCC): this compound has been identified as a selective inhibitor for clear cell RCC with mutations in both VHL and SETD2 genes.[2][15] It also showed efficacy in targeting cancer cells with PTEN and CDKN2A mutations.[15]
Thrombosis
p110β plays a critical role in platelet activation and thrombus formation. This compound has been investigated as a potential anti-thrombotic agent.
-
In Vitro Platelet Studies: this compound inhibits the production of PtdIns(3,4)P2 in platelets with an IC50 of 50 nM.[7][8] It also reduces platelet aggregation and platelet-granulocyte binding in models of extracorporeal circulation.[9]
-
In Vivo Thrombosis Models: In a mouse model of FeCl3-induced arterial thrombosis, intravenous administration of this compound significantly improved blood flow.[6] For instance, doses of 1 + 1 mg/kg + mg/kg/hr and 3 + 3 mg/kg + mg/kg/hr improved integrated blood flow by 49% and 88%, respectively, over 30 minutes.[6] However, these anti-thrombotic doses were also associated with increased tail and renal bleeding times.[6]
Conclusion
This compound is a highly selective and potent inhibitor of the p110β isoform of PI3K. Its utility as a research tool has been instrumental in elucidating the specific functions of p110β in various physiological and pathological processes. The extensive preclinical data in oncology and thrombosis highlight the therapeutic potential of targeting p110β. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging this compound to further explore the roles of p110β and to develop novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Phosphoinositide 3-Kinases p110α and p110β Regulate Cell Cycle Entry, Exhibiting Distinct Activation Kinetics in G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer and Venous Thromboembolic Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 12. Novel approaches to inhibitor design for the p110β PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
TGX-221 Target Validation in Cancer Cells: A Technical Guide
Introduction
TGX-221 is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research. It specifically targets the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K), a key enzyme in a critical signaling pathway often dysregulated in cancer.[1][2][3] Target validation is a crucial step in drug development, providing evidence that modulating a specific molecular target can achieve a desired therapeutic effect. This technical guide provides an in-depth overview of the experimental methodologies and data supporting the validation of p110β as the therapeutic target of this compound in cancer cells.
The PI3K/Akt Signaling Pathway and the Role of p110β
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Class I PI3Ks are heterodimeric enzymes consisting of a regulatory subunit (p85) and a catalytic subunit (p110). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the promotion of cell survival and proliferation.
In many cancers, this pathway is constitutively active due to mutations such as the loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity) or activating mutations in the PIK3CA gene (encoding p110α).[6][7] While p110α is frequently mutated, there is compelling evidence that cancer cells deficient in PTEN are particularly dependent on the p110β isoform for their growth and survival.[4][8] This dependency makes p110β an attractive therapeutic target in PTEN-deficient tumors. This compound was developed to selectively inhibit this p110β isoform.
Target Validation: Experimental Approaches and Data
The validation of p110β as the target of this compound relies on a combination of biochemical and cell-based assays designed to demonstrate potency, selectivity, and on-target effects in a cellular context.
Biochemical Kinase Assays: Determining Potency and Selectivity
The initial step in target validation is to determine the inhibitory activity of the compound against the purified target enzyme and to assess its selectivity against other related enzymes.
Experimental Protocol: In Vitro PI3K HTRF Kinase Assay
-
Reagents and Setup: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are used. The assay is typically performed in a 384-well plate format.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, a lipid substrate (e.g., PIP2), and ATP are incubated with the various concentrations of this compound.
-
Detection: The reaction product, PIP3, is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). A europium-labeled anti-GST antibody, a GST-tagged PIP3-binding protein, and a biotinylated PIP3 tracer are added. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the kinase activity.
Data Presentation: this compound IC50 Values for PI3K Isoforms
The data consistently show that this compound is highly potent against p110β and demonstrates significant selectivity over other Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β |
| p110β | 5 - 7 | - |
| p110δ | 100 - 211 | ~20-42 fold |
| p110γ | 3,500 | ~700 fold |
| p110α | 5,000 | >1000 fold |
Data compiled from multiple sources.[3][9]
Cell-Based Assays: Demonstrating On-Target Effects
Cell-based assays are critical to confirm that the biochemical activity of this compound translates into a functional effect in a biological system.
A. Inhibition of Downstream Signaling: Western Blotting
This technique is used to measure the phosphorylation status of key proteins downstream of PI3K, such as Akt, to confirm that this compound is engaging its target within the cell.
Experimental Protocol: Western Blot for Phospho-Akt
-
Cell Culture and Treatment: Cancer cells (e.g., PTEN-deficient prostate cancer cells like PC3 or glioblastoma cells like U87) are seeded and allowed to attach. The cells are then treated with increasing concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473 or Thr308) and total Akt.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the p-Akt band is normalized to the total Akt band to determine the specific inhibition of Akt phosphorylation.
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the level of p-Akt, while the total Akt level remains unchanged, confirming the on-target inhibition of the PI3K pathway.
B. Cellular Viability and Proliferation Assays
These assays quantify the effect of this compound on the growth and survival of cancer cells.
Experimental Protocol: Cell Counting Kit-8 (CCK-8) Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1,000-5,000 cells per well and incubated overnight.[10]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included. Cells are incubated for a period of 24 to 96 hours.[3][10]
-
Assay: 10 µL of CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.[10] The reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, resulting in a color change.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. These values are then plotted against the drug concentration to determine the IC50 value for cell growth inhibition.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
This compound demonstrates potent anti-proliferative effects, particularly in cancer cell lines with PTEN deficiency or other alterations that confer dependence on p110β.
| Cell Line | Cancer Type | PTEN Status | This compound IC50 (µM) |
| U87 | Glioblastoma | Deficient | ~40 |
| U251 | Glioblastoma | Wild-Type | ~100 |
| PC3 | Prostate Cancer | Deficient | 10 - 20 |
| DU145 | Prostate Cancer | Wild-Type | ~35.6 |
| A498 | Renal Cell Carcinoma | Wild-Type | 0.53 |
Data compiled from multiple sources.[1][3][11][12]
C. Apoptosis Assays
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), flow cytometry-based assays are employed.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 0, 10, 20, 40, 60 µM) for 48 hours.[11]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Data Presentation: Apoptosis Induction by this compound in Glioblastoma Cells
| Cell Line | This compound Conc. (µM) | Apoptosis Rate (% of Cells) |
| U87 | 0 | ~5% |
| 20 | ~15% | |
| 40 | ~25% | |
| 60 | ~35% | |
| U251 | 0 | ~4% |
| 40 | ~12% | |
| 60 | ~20% |
Representative data based on findings in human glioblastoma cells.[11]
Visualization of Experimental and Logical Workflows
In Vivo Confirmation
The final step in preclinical target validation involves testing the compound's efficacy in animal models. In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that this compound can significantly inhibit the growth of tumors derived from PTEN-deficient prostate cancer cells and certain renal cell carcinomas.[1][13] This provides crucial evidence that the cellular effects observed in vitro translate to anti-tumor activity in a living organism.
Conclusion
The target validation of this compound is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. Biochemical assays confirm its high potency and selectivity for the p110β isoform of PI3K.[3][9] In cancer cells, particularly those with PTEN mutations, this compound effectively inhibits the PI3K/Akt signaling pathway, leading to a significant reduction in cell proliferation and the induction of apoptosis.[11] These findings, corroborated by tumor growth inhibition in animal models, collectively validate p110β as a key therapeutic target for this compound in specific, genetically defined cancer types. This multi-faceted approach provides a strong rationale for its continued investigation as a targeted anti-cancer agent.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 10. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]
- 11. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: TGX221 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of PI3K p110β Inhibition by Tgx-221: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer. The class IA PI3K enzymes are heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110). The p110β isoform, encoded by the PIK3CB gene, has emerged as a key player in specific cellular contexts and disease states, particularly in tumors with loss of the tumor suppressor PTEN.[1] Tgx-221 is a potent and highly selective small molecule inhibitor of the p110β catalytic subunit of PI3K.[2] This technical guide provides an in-depth overview of the biological functions of PI3K p110β inhibition by this compound, with a focus on its mechanism of action, cellular consequences, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its biological effects by selectively binding to the ATP-binding pocket of the p110β catalytic subunit, thereby inhibiting its kinase activity. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1] By blocking the production of PIP3, this compound effectively attenuates the activation of Akt and its subsequent downstream signaling cascades.[1]
This compound demonstrates remarkable selectivity for p110β over other class I PI3K isoforms, particularly p110α.[2] This high degree of selectivity is crucial for minimizing off-target effects and provides a valuable tool for dissecting the specific roles of p110β in cellular signaling.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory activity and biological effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110α |
| p110β | 5 | >1000-fold |
| p110δ | 211 | ~24-fold |
| p110α | >5000 | 1 |
Data compiled from multiple sources.[2]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |
| U87 | Glioblastoma | Null | ~40 |
| U251 | Glioblastoma | Wild-type | ~100 |
| PC3 | Prostate Cancer | Null | 18.2 ± 0.85 |
| DU145 | Prostate Cancer | Wild-type | 35.6 ± 0.12 |
| LNCaP | Prostate Cancer | Null | 1.07 |
| BB49-HNC | Head and Neck | Not Specified | 0.096 |
| A498 | Kidney | Not Specified | 0.528 |
Data compiled from multiple sources.[1][2][3]
Table 3: Biological Effects of this compound on Glioblastoma Cells (U87)
| Biological Effect | Concentration (µM) | Observation |
| Apoptosis | 10 | Significant increase in apoptosis rate |
| Apoptosis | 20 | Further increase in apoptosis rate |
| Apoptosis | 40 | Continued dose-dependent increase in apoptosis |
| Apoptosis | 60 | Highest observed apoptosis rate |
| Cell Cycle | 10-60 | Dose-dependent increase in the percentage of cells in S and G2 phases |
Data is qualitative based on the provided search results.[1]
Biological Functions of p110β Inhibition by this compound
Cancer
The most extensively studied application of this compound is in the context of cancer. The PI3K/Akt pathway is frequently hyperactivated in tumors, often due to mutations in key components like PIK3CA (encoding p110α) or loss of the tumor suppressor PTEN. PTEN is a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. In PTEN-deficient tumors, cells become heavily reliant on the p110β isoform for survival and proliferation.[1]
-
Inhibition of Cell Proliferation and Survival: By inhibiting p110β, this compound effectively blocks the activation of Akt, a critical mediator of cell survival and proliferation.[1] This leads to decreased viability and growth of cancer cells, particularly those with PTEN loss.[1] Studies have demonstrated that this compound inhibits the proliferation of glioblastoma, prostate, and renal cell carcinoma cells in a dose-dependent manner.[1][4][5]
-
Induction of Apoptosis: Inhibition of the PI3K/Akt pathway by this compound can trigger programmed cell death, or apoptosis.[1][6] This is often mediated by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. In glioblastoma cells, this compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In glioblastoma cells, treatment with this compound leads to an accumulation of cells in the S and G2 phases of the cell cycle.[1]
-
Inhibition of Cell Migration and Invasion: The PI3K pathway is also involved in regulating the cellular machinery responsible for cell motility. This compound has been shown to inhibit the migration and invasion of glioblastoma cells, suggesting its potential to interfere with tumor metastasis.[6]
Thrombosis and Platelet Function
Beyond its role in cancer, p110β is a key regulator of platelet activation and thrombus formation.[7] Platelets are small blood cells that play a crucial role in hemostasis and thrombosis.
-
Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation induced by various agonists.[7] This suggests that p110β is a critical downstream signaling molecule for multiple platelet activation pathways.
-
Antithrombotic Effects in Vivo: In animal models, this compound has demonstrated significant antithrombotic effects. It has been shown to improve blood flow in models of arterial thrombosis.[2] This highlights the potential of p110β inhibitors as a novel class of antiplatelet agents for the prevention and treatment of thrombotic diseases such as heart attack and stroke.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagrams
References
- 1. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TGX-221: A Targeted Approach for PTEN-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is one of the most frequently inactivated genes in human cancer, with functional loss reported in a wide array of malignancies including glioblastoma, prostate, breast, and endometrial cancers.[1][2] PTEN functions as a critical negative regulator of the PI3K/Akt signaling pathway, a central node controlling cell growth, proliferation, survival, and metabolism.[3][4] Loss of PTEN function leads to hyperactivation of this pathway, rendering cancer cells dependent on its downstream signals for survival and proliferation. This dependency creates a therapeutic vulnerability.
TGX-221 is a potent, selective, and cell-permeable small molecule inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[5][6] Studies have demonstrated that cancer cells with deficient PTEN expression exhibit a particular dependency on the p110β isoform, making this compound a promising targeted agent for this specific molecular subtype of cancer.[7][8] This guide provides a comprehensive overview of the effects of this compound in PTEN-deficient cancer models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Core Mechanism: Targeting the PI3K/Akt Pathway in PTEN-Null Cells
The Class IA PI3Ks are heterodimeric enzymes composed of a regulatory subunit (p85) and a catalytic subunit (p110). Upon activation by upstream signals, such as growth factor receptors, the p110 subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. PTEN antagonizes this process by dephosphorylating PIP3 back to PIP2, thus acting as a brake on the pathway.
In PTEN-deficient tumors, this braking mechanism is lost, leading to an accumulation of PIP3 and constitutive activation of Akt.[9][10] This sustained signaling promotes tumorigenesis. Several studies suggest that in the absence of PTEN, the p110β isoform becomes the dominant driver of PIP3 production and Akt activation.[7][11] this compound selectively inhibits the kinase activity of p110β, thereby reducing PIP3 levels, blocking downstream Akt phosphorylation, and ultimately curbing the pro-survival and pro-proliferative signals that drive PTEN-deficient cancers.[7][12]
Quantitative Data Summary
The efficacy of this compound is most pronounced in cancer cell lines harboring PTEN mutations or deletions. The following tables summarize the quantitative effects observed in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | This compound IC50 | Key Effects Observed | Reference |
| U87-MG | Glioblastoma | Deficient | ~20-40 µM | Inhibition of proliferation, migration, and invasion; Induction of apoptosis.[7][13] | [7][13] |
| SF-295 | Glioblastoma | Deficient (p110β-high) | <20 µM | Dose-dependent inhibition of cell growth. | [13] |
| U251 | Glioblastoma | Wild-Type | ~100 µM | Significantly less sensitive to this compound compared to U87-MG cells.[7] | [7] |
| PC3 | Prostate Cancer | Deficient | ~18.2 µM | Inhibition of proliferation.[14] | [14] |
| LNCaP | Prostate Cancer | Deficient | Not specified | Selective cytotoxicity observed.[6] | [6] |
| DU145 | Prostate Cancer | Wild-Type | ~35.6 µM | Lower sensitivity compared to PTEN-deficient PC3 cells.[14] | [14] |
| A172 | Glioblastoma | Wild-Type (p110β-low) | ~46.1 µM | Modest effect on cell viability. | [13] |
| LN229 | Glioblastoma | Wild-Type (p110β-low) | >100 µM | Low sensitivity to this compound. | [13] |
Table 2: In Vivo Efficacy of this compound in PTEN-Deficient Xenograft Models
| Cancer Model | Animal Model | This compound Dosing Regimen | Key Effects Observed | Reference |
| U87-MG Xenograft | Nude Mice | 40 mg/kg, i.p. daily | Significant retardation of tumor growth compared to control. | [13] |
| Prostate Cancer Xenografts | Nude Mice | Not specified | Systemic delivery significantly reduced tumor growth; Nanomicellar this compound completely blocked tumor growth.[15] | [1][15] |
| Renal Cell Carcinoma | Mouse Xenograft Model | Not specified | Significantly inhibited tumorigenesis of cells with VHL and SETD2 mutations (also effective in PTEN mutant contexts).[5][8] | [5][8] |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating pre-clinical findings. Below are representative protocols for key experiments used to evaluate the effects of this compound.
Cell Proliferation and Viability Assays
-
Objective: To determine the dose- and time-dependent effects of this compound on cancer cell growth.
-
Method (CCK-8 Assay): [7]
-
Seed cells (e.g., U87-MG, U251) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 100 µM). A vehicle control (DMSO) should be included.
-
Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
-
Method (EdU Staining): [7]
-
Seed cells in 96-well plates and treat with this compound as described above for 48 hours.
-
Add 50 µM 5-ethynyl-2'-deoxyuridine (EdU) to the medium and incubate for an additional 2-12 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and perform the Apollo staining reaction according to the manufacturer's protocol (e.g., RiboBio).
-
Stain cell nuclei with Hoechst 33342.
-
Image the plates using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method: [7]
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the PI3K/Akt signaling pathway and apoptosis-related proteins.
-
Method: [7]
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-Akt (Ser473), total Akt, cleaved caspase-3, total caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Tumor Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
-
Subcutaneously inject PTEN-deficient cancer cells (e.g., 5x10⁶ U87-MG cells) suspended in a solution like Matrigel/PBS into the flank of immunodeficient mice (e.g., nude mice).
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound (e.g., 40 mg/kg) or vehicle control via a clinically relevant route, such as intraperitoneal (i.p.) injection, on a defined schedule (e.g., daily).[13]
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, excise the tumors for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and pathway modulation (p-Akt).
-
Conclusion and Future Directions
The selective p110β inhibitor this compound demonstrates significant pre-clinical efficacy in PTEN-deficient cancer models. By targeting a key dependency created by the loss of this critical tumor suppressor, this compound effectively inhibits proliferation, induces apoptosis, and retards tumor growth in vivo. The data strongly support the use of PTEN status as a predictive biomarker for sensitivity to p110β inhibition.
For drug development professionals, these findings highlight a clear patient stratification strategy. Clinical trials investigating p110β inhibitors should prioritize the enrollment of patients with confirmed PTEN-null tumors to maximize the potential for therapeutic benefit.[2] Further research should focus on overcoming potential resistance mechanisms, exploring combination therapies, and developing more potent and specific second-generation p110β inhibitors to translate this promising pre-clinical activity into effective treatments for patients with PTEN-deficient cancers.
References
- 1. The PTEN Conundrum: How to Target PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN - My Cancer Genome [mycancergenome.org]
- 3. mdpi.com [mdpi.com]
- 4. PTEN suppresses tumorigenesis by directly dephosphorylating Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTEN posttranslational inactivation and hyperactivation of the PI3K/Akt pathway sustain primary T cell leukemia viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TGX-221 in Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation are central to thrombus formation, making antiplatelet therapy a cornerstone of cardiovascular medicine. This technical guide delves into the role of TGX-221, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), in the context of thrombosis. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its investigation, and visualize the complex signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel antithrombotic strategies.
Introduction to this compound and its Target: PI3Kβ
This compound is a small molecule inhibitor that exhibits high selectivity for the p110β catalytic subunit of Class IA PI3K.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. In platelets, the PI3Kβ isoform is a key downstream signaling mediator for a variety of receptors involved in thrombosis, including glycoprotein VI (GPVI), protease-activated receptors (PARs), and the P2Y12 receptor.[3][4] By inhibiting PI3Kβ, this compound effectively attenuates platelet activation and aggregation, thereby demonstrating significant potential as an antithrombotic agent.
Mechanism of Action of this compound in Platelets
This compound exerts its antithrombotic effects by inhibiting the catalytic activity of PI3Kβ. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The PI3Kβ/Akt signaling cascade is integral to several aspects of platelet function:
-
Inside-out signaling: This process leads to the activation of integrin αIIbβ3, the primary receptor responsible for platelet aggregation.
-
Outside-in signaling: Following ligand binding to integrin αIIbβ3, this signaling pathway reinforces and stabilizes platelet adhesion and aggregation.
-
Granule secretion: The release of pro-thrombotic molecules from platelet granules is also modulated by PI3Kβ signaling.
-
Thrombus stability: PI3Kβ is critical for maintaining the integrity of a growing thrombus, particularly under high shear stress conditions.
By disrupting these processes, this compound effectively reduces platelet-driven thrombus formation.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | PI3K Isoform | Assay Conditions | Reference |
| IC50 | 5 nM | p110β | Cell-free assay | [1] |
| IC50 | 7 nM | p110β | ||
| IC50 | 100 nM | p110δ | Cell-free assay | |
| IC50 | 211 nM | p110δ | In vitro PI3K assay | [1] |
| IC50 | 3.5 µM | p110γ | Cell-free assay | |
| IC50 | 5 µM | p110α | Cell-free assay |
Table 2: Effect of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Inhibition | Assay Conditions | Reference |
| Collagen-Related Peptide (CRP) | Not specified | Significant inhibition of platelet aggregation | Washed human platelets | [5] |
| Convulxin (CVX) | Not specified | Significant inhibition of platelet aggregation | Washed human platelets | [5] |
| ADP | Not specified | Near-complete loss of aggregation in kinase-dead PI3Kβ mouse platelets | Mouse platelets | [4] |
| U46619 (Thromboxane mimetic) | Not specified | ~30% impaired aggregation in kinase-dead PI3Kβ mouse platelets | Mouse platelets | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Thrombosis
| Model | This compound Dosage | Effect | Measurement | Reference |
| FeCl3-induced carotid artery thrombosis | 1 + 1 mg/kg + mg/kg/hour (i.v.) | 49% improvement in integrated blood flow over 30 minutes | Blood flow | [1] |
| FeCl3-induced carotid artery thrombosis | 3 + 3 mg/kg + mg/kg/hour (i.v.) | 88% improvement in integrated blood flow over 30 minutes | Blood flow | [1] |
| Tail transection | 1 + 1 mg/kg + mg/kg/hour (i.v.) | Median bleeding time of 1305 seconds | Bleeding time | [1] |
| Tail transection | 3 + 3 mg/kg + mg/kg/hour (i.v.) | Median bleeding time of 1560 seconds | Bleeding time | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in thrombosis.
In Vitro Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in response to various agonists using light transmission aggregometry.
Materials:
-
Human or mouse whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in DMSO).
-
Platelet agonists: Collagen-related peptide (CRP), Convulxin (CVX), ADP, Thrombin.
-
Light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with the pre-incubated PRP in the sample channel and establish a baseline of 0% transmission.
-
Add the desired agonist at a predetermined concentration to the PRP cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: Quantify platelet aggregation by measuring the maximum percentage of aggregation or the area under the curve.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This in vivo model is used to assess the antithrombotic efficacy of this compound in a live animal.
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetics (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in water).
-
Filter paper.
-
Doppler flow probe and flowmeter.
-
This compound solution for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Drug Administration: Administer this compound or vehicle intravenously at the desired dose and time point before inducing thrombosis.[6]
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.[6][7][8][9]
-
Blood Flow Monitoring: Continuously monitor blood flow using the Doppler probe until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).
-
Data Analysis: Measure the time to vessel occlusion. In some studies, the vessel can be excised for histological analysis to quantify thrombus size.
Tail Bleeding Time Assay
This assay is used to evaluate the effect of this compound on hemostasis.
Materials:
-
Mice.
-
Anesthetics.
-
Scalpel or sharp blade.
-
Saline at 37°C.
-
Filter paper.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a restraining device.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point before the assay.
-
Tail Transection: Amputate a small segment (e.g., 3 mm) from the tip of the tail.[10]
-
Bleeding Measurement: Immediately immerse the tail in warm saline (37°C) and start a timer.[10][11] Gently blot the tail tip with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.
-
Endpoint: The bleeding time is the time required for the bleeding to stop completely (no bloodstain on the filter paper for a defined period). A cutoff time (e.g., 20 minutes) is typically set.[11]
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in platelets that are affected by this compound.
GPVI Signaling Pathway
// Nodes Collagen [label="Collagen", fillcolor="#FBBC05", fontcolor="#202124"]; GPVI [label="GPVI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src_Kinases [label="Src Family Kinases\n(Fyn, Lyn)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; LAT_complex [label="LAT Signalosome", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3Kbeta [label="PI3Kβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGX221 [label="this compound", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ Mobilization &\nPKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Platelet_Activation [label="Platelet Activation\n(Granule Secretion, Aggregation)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Collagen -> GPVI [color="#5F6368"]; GPVI -> Src_Kinases [color="#5F6368"]; Src_Kinases -> Syk [color="#5F6368"]; Syk -> LAT_complex [color="#5F6368"]; LAT_complex -> PI3Kbeta [color="#5F6368"]; LAT_complex -> PLCg2 [color="#5F6368"]; PI3Kbeta -> PIP3 [label=" ", color="#5F6368"]; PIP2 -> PI3Kbeta [style=invis]; TGX221 -> PI3Kbeta [arrowhead=tee, color="#EA4335", penwidth=2]; PIP3 -> Akt [color="#5F6368"]; PLCg2 -> IP3_DAG [color="#5F6368"]; IP3_DAG -> Ca_PKC [color="#5F6368"]; Akt -> Platelet_Activation [color="#5F6368"]; Ca_PKC -> Platelet_Activation [color="#5F6368"]; } END_DOT
Caption: GPVI signaling cascade and the inhibitory action of this compound.
PAR and P2Y12 Signaling Pathways
// Nodes Thrombin [label="Thrombin", fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; PAR [label="PAR1 / PAR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#F1F3F4", fontcolor="#202124"]; Gi [label="Gi", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCbeta [label="PLCβ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3Kbeta [label="PI3Kβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGX221 [label="this compound", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ Mobilization &\nPKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Platelet_Activation [label="Platelet Activation\n(Aggregation, Secretion)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Thrombin -> PAR [color="#5F6368"]; ADP -> P2Y12 [color="#5F6368"]; PAR -> Gq [color="#5F6368"]; PAR -> Gi [color="#5F6368"]; P2Y12 -> Gi [color="#5F6368"]; Gq -> PLCbeta [color="#5F6368"]; Gi -> PI3Kbeta [color="#5F6368"]; PLCbeta -> IP3_DAG [color="#5F6368"]; IP3_DAG -> Ca_PKC [color="#5F6368"]; PI3Kbeta -> PIP3 [label=" ", color="#5F6368"]; PIP2 -> PI3Kbeta [style=invis]; TGX221 -> PI3Kbeta [arrowhead=tee, color="#EA4335", penwidth=2]; PIP3 -> Akt [color="#5F6368"]; Ca_PKC -> Platelet_Activation [color="#5F6368"]; Akt -> Platelet_Activation [color="#5F6368"]; } END_DOT
Caption: PAR and P2Y12 receptor signaling pathways converging on PI3Kβ.
Experimental Workflow for In Vivo Thrombosis Study
// Nodes Start [label="Start:\nMouse Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anesthesia [label="Anesthesia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="Surgical Exposure\nof Carotid Artery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Admin [label="this compound or Vehicle\nAdministration (i.v.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow_Probe [label="Baseline Blood\nFlow Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Injury [label="FeCl₃-induced\nVascular Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Continuous Blood\nFlow Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nTime to Occlusion", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End of Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Anesthesia [color="#5F6368"]; Anesthesia -> Surgery [color="#5F6368"]; Surgery -> Drug_Admin [color="#5F6368"]; Drug_Admin -> Flow_Probe [color="#5F6368"]; Flow_Probe -> Injury [color="#5F6368"]; Injury -> Monitoring [color="#5F6368"]; Monitoring -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } END_DOT
Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.
Conclusion and Future Directions
This compound, as a selective PI3Kβ inhibitor, has demonstrated significant promise as an antithrombotic agent in preclinical studies. Its ability to potently inhibit platelet activation and aggregation downstream of key thrombotic receptors, while having a manageable effect on hemostasis, highlights the therapeutic potential of targeting the PI3Kβ signaling pathway. Further research is warranted to fully elucidate the long-term efficacy and safety of PI3Kβ inhibition in various thrombotic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design and execute further investigations into the role of this compound and other PI3Kβ inhibitors in the complex landscape of thrombosis. The continued exploration of this pathway may lead to the development of novel, safer, and more effective antithrombotic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:663619-89-4 | PI3Kβ inhibitor,potent,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Akt signaling in platelets and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cordynamics.com [cordynamics.com]
- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TGX-221 in Glioblastoma Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in GBM, playing a crucial role in tumor cell survival, growth, and motility.[3][4][5] This has made the PI3K pathway a compelling target for therapeutic intervention. TGX-221 is a potent and selective inhibitor of the p110β isoform of PI3K (PI3Kβ).[6] Research has demonstrated its potential as an anti-cancer agent in glioblastoma cell lines, particularly those with a dependency on the PI3Kβ isoform for survival and proliferation.[1][7] This technical guide provides an in-depth overview of the research on this compound in glioblastoma cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its effects by selectively inhibiting the p110β catalytic subunit of Class I PI3Ks.[1][6] In many glioblastoma cells, particularly those with loss of the tumor suppressor PTEN, the PI3K/Akt pathway is constitutively active, driving cell proliferation and survival.[1][2] this compound's inhibition of p110β blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the downstream serine/threonine kinase Akt.[5][8] The subsequent reduction in phosphorylated (active) Akt leads to decreased cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[1][2]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound on glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U87 | ~40 | [1] |
| U251 | ~100 | [1] |
| U-87 MG | 484.82 | [9][10] |
| p110β-high U87MG | < 20 | [7] |
| p110β-high SF-295 | < 20 | [7] |
| p110β-low A172 | 46.1 to 140.6 | [7] |
| p110β-low LN229 | 46.1 to 140.6 | [7] |
Table 2: Effects of this compound on Glioblastoma Cell Proliferation, Apoptosis, Migration, and Invasion
| Cell Line(s) | Effect | Concentration Range (µM) | Observations | Reference |
| U87, U251 | Inhibition of Proliferation | 10 - 100 | Dose- and time-dependent inhibition of cell viability. | [1] |
| U87, U251 | Induction of Apoptosis | 10 - 60 | Increased apoptosis rates with increasing concentrations. | [1] |
| U87, U251 | Inhibition of Migration | 10 - 60 | Dose-dependent decrease in migration ability. | [1] |
| U87, U251 | Inhibition of Invasion | 10 - 60 | Dose-dependent decrease in invasion ability. | [1] |
| U-87 MG | No significant inhibition of proliferation | Not specified | Suggests a kinase-independent function for p110β in maintaining cell viability in this cell line. | [9][10] |
| T98G | No effect on proliferation or apoptosis | Not specified | Highlights cell-line specific responses. | [10] |
| p110β-high U87MG, SF295 | Synergistic decrease in cell survival with Temozolomide (TMZ) | IC50 doses | EOB of 45.5% in U87MG and 26.3% in SF295. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research are provided below. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.
Cell Culture
Human glioblastoma cell lines such as U87 and U251 are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on the proliferation of glioblastoma cells.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Transwell Migration and Invasion Assay
These assays evaluate the effect of this compound on the migratory and invasive potential of glioblastoma cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed this compound-treated or control cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt pathway.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, Bcl-2, Bax, MMP9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound has demonstrated significant anti-tumor effects in various glioblastoma cell line models, primarily through the inhibition of the PI3K/Akt signaling pathway. Its ability to reduce cell proliferation, induce apoptosis, and inhibit migration and invasion underscores its potential as a therapeutic agent for glioblastoma. However, the observed variability in sensitivity across different cell lines highlights the importance of identifying predictive biomarkers, such as p110β expression levels or PTEN status, to select patients who are most likely to benefit from this compound treatment. Further preclinical and clinical investigations, including in vivo studies and combination therapies, are warranted to fully elucidate the therapeutic utility of this compound in the treatment of glioblastoma.[1][7][11]
References
- 1. Transwell cell migration and invasion assay [bio-protocol.org]
- 2. Transwell Migration and Invasion Assays [bio-protocol.org]
- 3. Measurement of apoptosis by flow cytometry [bio-protocol.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Human U87 glioblastoma cells with stemness features display enhanced sensitivity to natural killer cell cytotoxicity through altered expression of NKG2D ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Cell Counting Kit (CCK)-8 Assay [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Tgx-221's Impact on Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tgx-221, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β isoform, has emerged as a critical tool for dissecting the role of this signaling pathway in various cellular processes, including inflammatory responses. This technical guide provides an in-depth overview of the current understanding of this compound's impact on inflammation. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting PI3Kβ in inflammatory diseases.
Introduction to this compound and PI3Kβ in Inflammation
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in a multitude of cellular functions, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into four isoforms: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in leukocytes.[1] The p110β isoform is unique in that it is activated by both receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] This dual activation mechanism positions PI3Kβ as a critical signaling node in response to a wide array of extracellular stimuli, including those that drive inflammatory processes.
This compound is a potent and selective small molecule inhibitor of the p110β isoform.[3] Its high selectivity allows for the specific investigation of PI3Kβ's function, distinguishing it from the roles of other PI3K isoforms. Aberrant PI3K signaling is implicated in various pathologies, including cancer and chronic inflammatory diseases.[4] Consequently, isoform-selective inhibitors like this compound are invaluable for both basic research and as potential therapeutic agents.
This guide will explore the multifaceted impact of this compound on inflammatory responses, with a particular focus on its effects on key immune cells, such as neutrophils, and its efficacy in preclinical models of inflammatory disease.
Quantitative Data on this compound's Bioactivity and Anti-inflammatory Effects
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on various inflammatory parameters.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β | Reference |
| p110β | 5 | - | [3] |
| p110α | >5000 | >1000-fold | [3] |
| p110δ | 100-211 | 20 to 42-fold | [3] |
| p110γ | 3500 | 700-fold | [5] |
Table 2: Effect of this compound on Neutrophil Functions In Vitro
| Neutrophil Function | Stimulus | This compound Concentration | Observed Effect | Reference |
| Chemotaxis | IL-8 | 1 µM | Inhibition of migration | [6] |
| ROS Production | Immune Complexes (IC) | Not specified | Inhibition of ROS release | [6] |
| Spreading on IC | Immune Complexes (IC) | Not specified | Inhibition of spreading | [6] |
| IL-8 Release | EBA-IgG | Low concentrations | Slight tendency to increase release | [6] |
| C5a Release | EBA-IgG | Not specified | No inhibitory effect | [6] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Epidermolysis Bullosa Acquisita (EBA)
| Treatment Route | Dosage | Outcome Measure | Result | Reference |
| Oral | Not specified | Ear thickening and affected surface area | Almost completely abolished pathogenic activity | [6] |
| Topical | Not specified | Clinical disease manifestation | Profoundly impaired induction of skin inflammation | [5][6] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the directed migration of neutrophils towards a chemoattractant, such as IL-8.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM IL-8) and the test compound (this compound at various concentrations) or vehicle control to the lower chamber of a 96-well Boyden chamber.[7]
-
Place a permeable membrane with a 5.0 µm pore size over the lower chamber.[7]
-
Seed the neutrophil suspension in the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 60 minutes.[6]
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a plate reader after cell lysis and staining with a fluorescent dye.
-
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS by neutrophils upon stimulation, a key function in their microbicidal activity and a contributor to inflammatory tissue damage.
Protocol:
-
Cell Preparation: Isolate neutrophils as described in section 3.1 and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30-45 minutes at 37°C in the dark.[8][9] Cellular esterases will deacetylate H2DCFDA to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
-
Treatment and Stimulation:
-
Wash the cells to remove excess probe.
-
Pre-incubate the cells with this compound or vehicle control for a specified time.
-
Add the stimulus (e.g., immune complexes) to induce ROS production. Include a positive control (e.g., phorbol 12-myristate 13-acetate - PMA) and a negative control (unstimulated cells).
-
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer.[9] The increase in fluorescence is proportional to the amount of ROS produced.
Cytokine Release Assay (ELISA)
This protocol is for measuring the release of pro-inflammatory cytokines, such as IL-8, from cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells of interest (e.g., keratinocytes or neutrophils) in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with an appropriate inflammatory agonist (e.g., EBA-IgG for keratinocytes).
-
-
Supernatant Collection: After the desired incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-8).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, and adding the substrate.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
In Vivo Mouse Model of Antibody-Transfer Epidermolysis Bullosa Acquisita (EBA)
This model is used to assess the in vivo efficacy of anti-inflammatory compounds in a neutrophil-driven autoimmune blistering skin disease.
Protocol:
-
Animal Model: Use C57BL/6J mice.
-
Disease Induction: Inject rabbit anti-mouse type VII collagen (mCOL7) IgG intraperitoneally or locally into the ears of the mice to induce EBA.[6]
-
Treatment:
-
Clinical Scoring: Monitor the mice for disease development, including ear thickness (measured with a caliper) and the percentage of the ear surface area affected by erythema, blisters, and erosions.[6]
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining) to assess the inflammatory infiltrate and for direct immunofluorescence to detect antibody deposition at the dermal-epidermal junction.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by inhibiting the PI3Kβ signaling pathway, which is a critical regulator of various immune cell functions.
PI3Kβ Signaling in Neutrophils
In neutrophils, PI3Kβ is activated downstream of GPCRs (e.g., chemokine receptors like CXCR1/2 for IL-8) and receptors that bind to immune complexes (Fcγ receptors). Upon activation, PI3Kβ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.
Activated Akt, in turn, phosphorylates a myriad of substrates, leading to the regulation of key cellular processes involved in inflammation:
-
Chemotaxis: PI3Kβ signaling is essential for the establishment of cell polarity and the formation of pseudopods, which are required for directed cell migration towards chemoattractants.
-
ROS Production: The assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst and ROS production, is partially dependent on PI3Kβ signaling.
-
Degranulation and Cytokine Release: While the role of PI3Kβ in degranulation is complex, it can influence the release of inflammatory mediators from neutrophil granules.
The following diagram illustrates the central role of PI3Kβ in neutrophil activation.
Caption: PI3Kβ signaling pathway in neutrophils.
Experimental Workflow for In Vivo EBA Model
The successful application of this compound in the EBA model highlights its therapeutic potential. The following diagram outlines the typical workflow for such a preclinical study.
Caption: Experimental workflow for the in vivo EBA model.
Conclusion and Future Directions
This compound has proven to be an indispensable tool for elucidating the role of PI3Kβ in inflammatory responses. The data summarized in this guide clearly demonstrate its ability to modulate key neutrophil functions and to ameliorate disease in a preclinical model of autoimmune skin inflammation. The high selectivity of this compound makes it a valuable asset for dissecting the intricate signaling networks that govern inflammation.
Future research should continue to explore the efficacy of this compound in a broader range of inflammatory and autoimmune disease models, such as rheumatoid arthritis and inflammatory bowel disease. Further investigation into the downstream effectors of PI3Kβ in different immune cell types will provide a more comprehensive understanding of its role in orchestrating the inflammatory cascade. Ultimately, the insights gained from studies utilizing this compound will be crucial for the development of novel and targeted therapies for a wide spectrum of inflammatory disorders.
References
- 1. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
- 7. criver.com [criver.com]
- 8. assaygenie.com [assaygenie.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for TGX-221 in In Vitro Cell Culture Experiments
Introduction
TGX-221 is a potent, selective, and cell-permeable small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit.[1][2] It has demonstrated significant utility in cancer research by inhibiting cell proliferation, migration, and invasion, as well as inducing apoptosis in various cancer cell lines.[3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, summarizing key quantitative data and outlining relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the p110β isoform of PI3K.[3][5] This kinase is a critical component of the PI3K/Akt signaling pathway, which plays a central role in regulating cell growth, survival, and proliferation.[3] By blocking the activity of p110β, this compound prevents the phosphorylation of Akt, a key downstream effector. This disruption can lead to the induction of apoptosis and the inhibition of cell cycle progression and proliferation.[3] The pathway is particularly relevant in cancers with PTEN deficiency, where the PI3K pathway is often hyperactivated.[1][6]
Caption: PI3K/Akt signaling pathway showing inhibition of p110β by this compound.
Quantitative Data
The inhibitory activity of this compound varies across different PI3K isoforms and cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) from cell-free and cell-based assays.
Table 1: this compound IC₅₀ Values against PI3K Isoforms (Cell-Free Assays)
| PI3K Isoform | IC₅₀ Value | Selectivity vs. p110β |
| p110β | 5 nM - 8.5 nM[7][8] | - |
| p110δ | 100 nM - 211 nM[5][7] | 20-42 fold |
| p110γ | 3.5 µM[5] | >400 fold |
| p110α | 5 µM[5] | >1000 fold |
Table 2: this compound IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC₅₀ Value (µM) | Incubation Time |
| U87 | Glioblastoma | Deficient | ~40[3][6] | 48 h[3] |
| U251 | Glioblastoma | N/A | ~100[3][6] | 48 h[3] |
| PC3 | Prostate Cancer | Deficient | 18.2 ± 0.85[7] | 24-72 h[7] |
| DU145 | Prostate Cancer | Wild-Type | 35.6 ± 0.12[7] | N/A |
| LNCaP | Prostate Cancer | Deficient | 1.07[9] | 24 h[9] |
| A498 | Renal Cell Carcinoma | N/A | 0.53[10] | N/A |
| BB49-HNC | Head and Neck | N/A | 0.096[10] | N/A |
Experimental Protocols
The following are detailed protocols for the preparation and application of this compound in common in vitro assays.
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][5] A concentrated stock solution should be prepared for serial dilutions.
-
Materials:
-
This compound powder (CAS: 663619-89-4)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.64 mg of this compound powder in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months).[6][8]
-
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Proliferation Assay (CCK-8 or Crystal Violet)
This protocol describes the assessment of cell viability and proliferation after treatment with this compound.
-
Materials:
-
Cancer cell lines (e.g., U87, U251, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)[3]
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or Crystal Violet staining solution
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2x10⁴ to 5x10⁴ cells/well and incubate overnight to allow for attachment.[7][11]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Typical concentration ranges for glioblastoma cells are 0, 10, 20, 40, and 60 µM.[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations (including a DMSO vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[3][7]
-
Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for 48 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) to determine the apoptosis rate.[3]
-
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell culture experiment using this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Focus Biomolecules [mayflowerbio.com]
- 5. TGX 221 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug: TGX221 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGX-221 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-221 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound offers a valuable tool for investigating the specific role of the p110β isoform in various cancer models and for preclinical evaluation of PI3Kβ-targeted therapies. These application notes provide detailed protocols for the dosage and administration of this compound in in vivo cancer models, with a focus on xenograft studies in mice.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the p110β isoform of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By suppressing the PI3K/Akt signaling cascade, this compound can inhibit tumor cell proliferation, induce apoptosis, and reduce cell migration and invasion.[1]
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in various in vivo mouse models.
| Model Type | Cancer Type | Mouse Strain | Dosage | Administration Route | Vehicle | Frequency | Reference |
| Xenograft | Glioblastoma (U87MG) | SCID/Beige | 40 mg/kg | Intraperitoneal (i.p.) | DMSO | Daily for 2 weeks | [3] |
| Xenograft | Prostate Cancer (LAPC-4, LNCaP, 22RV1, C4-2) | Nude | 100 mg/kg | Intravenous (i.v.) | Propylene Glycol (PPG) solution | Twice a week for 3 weeks | [4] |
| Thrombosis Model | Not Applicable | Not Specified | 0.3 + 0.3 to 3 + 3 mg/kg + mg/kg/hour (bolus + infusion) | Intravenous (i.v.) | Not Specified | Single administration | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Glioblastoma Xenograft Model
This protocol is based on a study using the U87MG glioblastoma cell line in SCID/Beige mice.[3]
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile phosphate-buffered saline (PBS), pH 7.4
- U87MG glioblastoma cells
- Matrigel Matrix
- SCID/Beige mice (6-8 weeks old)
- Sterile syringes and needles (e.g., 27-gauge)
2. Animal Model Establishment:
- Culture U87MG cells under standard conditions.
- On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel Matrix.
- Subcutaneously inject 2 x 10^6 U87MG cells in a total volume of 100 µL into the flank of each mouse.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Preparation of this compound Solution:
- Prepare a stock solution of this compound in DMSO. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of ≤10% is generally recommended.
- On each day of treatment, dilute the this compound stock solution with sterile PBS to the final desired concentration for a 40 mg/kg dose. The final injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).
- The vehicle control group should receive an equivalent volume of DMSO diluted in PBS.
4. Administration:
- Administer this compound (40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 2 weeks).[3]
- Monitor the mice daily for any signs of toxicity, and measure tumor volume with calipers every 2-3 days.
5. Endpoint Analysis:
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Tumor weight and volume can be measured.
- Tumor tissue can be processed for downstream analyses such as immunohistochemistry (e.g., for Ki-67, p-Akt) or Western blotting.
Protocol 2: Intravenous Administration for Prostate Cancer Xenograft Model
This protocol is based on a study using various prostate cancer cell lines in nude mice.[4]
1. Materials:
- This compound powder
- Propylene glycol (PPG), sterile
- Sterile saline (0.9% NaCl)
- Prostate cancer cells (e.g., LAPC-4, LNCaP)
- Nude mice (6-8 weeks old)
- Sterile syringes and needles (e.g., 30-gauge)
2. Animal Model Establishment:
- Establish subcutaneous xenograft tumors as described in Protocol 1, using the desired prostate cancer cell line.
3. Preparation of this compound Solution:
- Dissolve this compound in a sterile propylene glycol (PPG) solution. Note: The original study refers to a "PPG solution" as the solvent control, implying that PPG was the primary vehicle.[4] The final concentration should be calculated to deliver a 100 mg/kg dose in a suitable injection volume (e.g., 200 µL).[4]
- The vehicle control group should receive an equivalent volume of the PPG solution.
4. Administration:
- Administer this compound (100 mg/kg) or vehicle control via intravenous (i.v.) injection into the tail vein.
- Treatment should be performed twice a week for the duration of the study (e.g., 3 weeks).[4]
- Monitor the mice and tumor growth as described in Protocol 1.
5. Endpoint Analysis:
- Perform endpoint analysis as described in Protocol 1. In the referenced study, analyses included AKT phosphorylation, cell proliferation markers (Ki67, PCNA, BrdU incorporation), and prostate-specific antigen (PSA) gene expression.[6]
Experimental Workflow
Concluding Remarks
The provided protocols offer a starting point for designing in vivo studies with this compound. It is crucial to optimize dosage, administration route, and vehicle for each specific cancer model and experimental objective. Due to the poor water solubility of this compound, careful formulation is necessary to ensure bioavailability and minimize vehicle-related toxicity. Researchers should always conduct pilot studies to determine the maximum tolerated dose and optimal therapeutic window for their specific model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Tgx-221 Induced Apoptosis using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tgx-221 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation.[4] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. This compound has been shown to inhibit the proliferation of various cancer cells and induce apoptosis, programmed cell death.[4][5] In PTEN-deficient cells, this compound effectively blocks the activation of PKB/Akt.[5]
This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry. The method utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This technique offers a rapid and quantitative assessment of apoptosis, making it an essential tool for studying the efficacy of compounds like this compound in cancer research and drug development.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. This allows for the identification of early apoptotic cells with intact cell membranes.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits PI3K (p110β), blocking Akt activation and promoting apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (appropriate stock solution in DMSO)
-
Cell line of interest (e.g., U87 or U251 glioblastoma cells)[4]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60 µM).[4]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).[4]
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Experimental Workflow
Caption: Workflow for analyzing this compound induced apoptosis via flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Apoptosis in Glioblastoma Cells (U87) after 48 hours.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 20 | 70.3 ± 4.2 | 18.7 ± 2.5 | 11.0 ± 1.8 |
| 40 | 45.1 ± 5.8 | 35.4 ± 3.1 | 19.5 ± 2.3 |
| 60 | 25.8 ± 4.9 | 48.2 ± 4.0 | 26.0 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments. The values presented here are hypothetical and for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings | Run single-stain controls to set proper compensation. |
| Cell death during harvesting | Handle cells gently, keep samples on ice. | |
| Low Annexin V signal | Insufficient incubation time | Ensure incubation for at least 15 minutes. |
| Presence of Ca2+ chelators (e.g., EDTA) | Use Ca2+-free PBS for washing and 1X Binding Buffer provided in the kit. | |
| High percentage of necrotic cells in control | Cells are overgrown or unhealthy | Ensure optimal cell culture conditions and harvest at 70-80% confluency. |
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing apoptosis induced by the PI3K inhibitor this compound. By utilizing Annexin V and PI staining followed by flow cytometry, researchers can effectively determine the dose- and time-dependent effects of this compound on cell viability and apoptosis. This assay is a valuable tool for the preclinical evaluation of novel anti-cancer agents targeting the PI3K/Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays Using Tgx-221
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell migration and invasion are fundamental processes implicated in various physiological and pathological conditions, including cancer metastasis. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of these cellular functions. Tgx-221, a potent and selective inhibitor of the PI3K p110β isoform, has emerged as a valuable tool for investigating the role of this specific kinase in cell motility. This document provides detailed protocols for performing cell migration and invasion assays using this compound, guidance on data interpretation, and an overview of the targeted signaling pathway.
Introduction
The PI3K/Akt signaling cascade plays a pivotal role in regulating cell growth, proliferation, survival, and motility.[1] The class IA PI3Ks, including the p110β isoform, are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. This compound is a cell-permeable and selective inhibitor of PI3K p110β with a reported IC50 in the nanomolar range in cell-free assays.[2][3] Studies have demonstrated that this compound can effectively inhibit the migration and invasion of various cancer cell lines, particularly those with a dependency on the p110β isoform, such as glioblastoma cells.[4][5] This application note details the use of this compound in two standard in vitro assays: the Transwell migration assay and the Matrigel invasion assay.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the ATP-binding site of the p110β catalytic subunit of PI3K.[6] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The activation of Akt triggers a cascade of signaling events that ultimately regulate cytoskeletal rearrangements and cell motility.[1][7] By inhibiting p110β, this compound effectively dampens this signaling cascade, leading to a reduction in cell migration and invasion.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on cell migration and invasion is dose-dependent. The following table summarizes representative quantitative data from studies on glioblastoma cell lines.
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect | Reference |
| U87 | Proliferation (IC50) | ~40 | 50% inhibition of cell proliferation | [1][8] |
| U251 | Proliferation (IC50) | ~100 | 50% inhibition of cell proliferation | [1][8] |
| U-87 MG | Proliferation (IC50) | 484.82 | 50% inhibition of cell proliferation | [9] |
| U87 | Migration & Invasion | 10, 20, 40, 60 | Dose-dependent inhibition of migration and invasion | [1] |
| U251 | Migration & Invasion | 10, 20, 40, 60 | Dose-dependent inhibition of migration and invasion | [1] |
Experimental Protocols
The following are detailed protocols for assessing cell migration and invasion using this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Protocol 1: Transwell Cell Migration Assay
This assay measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
24-well Transwell inserts (8.0 µm pore size is suitable for most cancer cells)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium. This is crucial to minimize baseline migration and enhance the response to the chemoattractant.[10]
-
On the day of the assay, detach the cells using trypsin, neutralize with medium containing 10% FBS, and then pellet the cells by centrifugation.
-
Wash the cell pellet once with serum-free medium and resuspend in serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Prepare different concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) in the serum-free cell suspension. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 200 µL of the cell suspension containing the desired this compound concentration to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the wells containing the chemoattractant, avoiding air bubbles.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells and medium from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde or methanol for 10-15 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope. Count the cells in at least five random fields of view for each insert and calculate the average.
-
Protocol 2: Matrigel Invasion Assay
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
All materials listed for the Transwell Migration Assay
-
Matrigel Basement Membrane Matrix (or a similar extracellular matrix preparation)
-
Cold, serum-free cell culture medium
-
Ice
Procedure:
-
Coating Transwell Inserts with Matrigel:
-
Thaw the Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all reagents and pipette tips cold to prevent premature gelling.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[11]
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[2]
-
-
Cell Preparation and Assay Setup:
-
Follow the same procedure for cell preparation as described in the Transwell Migration Assay (Protocol 1, step 1).
-
Carefully remove any excess medium from the rehydrated Matrigel without disturbing the layer.
-
Set up the assay as described in the Transwell Migration Assay (Protocol 1, step 2), adding the cell suspension containing this compound to the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. Invasion assays typically require a longer incubation period than migration assays.
-
-
Staining and Quantification:
-
Follow the same procedure for staining and quantification as described in the Transwell Migration Assay (Protocol 1, step 4).
-
Figure 2: General workflow for Transwell cell migration and invasion assays.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the PI3K p110β isoform in cell migration and invasion. The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on these cellular processes. By carefully controlling experimental conditions and optimizing assay parameters, researchers can obtain reliable and reproducible data to advance our understanding of PI3K signaling in health and disease.
References
- 1. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snapcyte.com [snapcyte.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Proliferation using EdU Staining with the PI3Kβ Inhibitor Tgx-221
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cell proliferation is fundamental to cancer research, toxicology, and developmental biology. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a robust method for measuring DNA synthesis, a key event in the S-phase of the cell cycle. Unlike traditional BrdU assays, EdU detection utilizes a "click" chemistry reaction that is fast, specific, and does not require harsh DNA denaturation, thus preserving cellular morphology and epitope integrity for multiplexing.[1][2][3]
Tgx-221 is a potent and selective, cell-permeable inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[4][5][6][7] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and proliferation.[8] Dysregulation of this pathway is a common feature in many cancers. By specifically inhibiting PI3Kβ, this compound allows for the targeted investigation of this isoform's role in cell cycle progression.
This document provides a detailed protocol for using EdU staining to quantify the anti-proliferative effects of this compound on cultured cells.
Signaling Pathway of this compound Action
This compound exerts its effect by inhibiting the p110β catalytic subunit of Class IA PI3K. This enzyme is responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt (also known as Protein Kinase B or PKB). Activated Akt then phosphorylates a multitude of substrates that promote cell proliferation and survival. By blocking PIP3 production, this compound effectively attenuates this signaling cascade.[8][9]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC50 | p110β (cell-free) | 5 nM | [4] |
| IC50 | p110β (cell-free) | 8.5 nM | [9] |
| IC50 | p110δ (cell-free) | 211 nM | [4] |
| IC50 | U87 Glioblastoma Cells | ~40 µM | [5][8] |
| IC50 | U251 Glioblastoma Cells | ~100 µM |[5][8] |
Table 2: Effective Concentrations of this compound for Proliferation Inhibition
| Cell Line | Concentration Range | Duration | Effect | Reference |
|---|---|---|---|---|
| PC3 (Prostate Cancer) | 0.2, 2, 20 µM | 24-72 hours | Significant inhibition of proliferation | [4][9] |
| U87 & U251 (Glioblastoma) | 10, 20, 40, 60 µM | 48 hours | Dose-dependent inhibition of proliferation and S/G2 phase arrest |[8] |
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently performing EdU staining to measure proliferation.
Experimental Workflow Diagram
References
- 1. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. bioservuk.com [bioservuk.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Topical Application of Tgx-221 in Skin Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Tgx-221, a selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, in preclinical models of skin inflammation. The document details the rationale for its topical application, summarizes key quantitative data from relevant studies, and provides detailed experimental protocols for in vitro and in vivo assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanism of action and its evaluation in dermatological research.
Introduction
Skin inflammation is a hallmark of numerous dermatological diseases, including atopic dermatitis, psoriasis, and autoimmune blistering diseases like epidermolysis bullosa acquisita (EBA). The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the PI3Kβ isoform, plays a crucial role in mediating inflammatory responses, primarily through the activation of neutrophils.[1][2][3] Systemic inhibition of PI3K isoforms has shown therapeutic potential but is often associated with adverse effects.[1][2] Topical application of selective PI3K inhibitors like this compound presents a promising strategy to target skin inflammation directly, potentially minimizing systemic exposure and associated side effects.[1][2][4][5][6]
This compound is a potent and selective inhibitor of the p110β catalytic subunit of PI3K, with an IC50 of 5 nM in cell-free assays, demonstrating approximately 1000-fold selectivity over the p110α isoform.[7][8] This document outlines the application of topical this compound in relevant skin inflammation models.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound in key in vitro and in vivo assays.
Table 1: In Vitro Efficacy of this compound on Neutrophil Functions
| Assay | Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-8-Induced Chemotaxis | IL-8 | High Concentrations | Inhibition of neutrophil chemotaxis | [1] |
| Immune Complex (IC)-Induced ROS Release | Immune Complexes | Not specified in abstract | Inhibition of ROS release | [1] |
| PMN Adhesion and Spreading on ICs | Immune Complexes | Not specified in abstract | Predominantly impaired by PI3Kδ and PI3Kβ-selective inhibitors | [1] |
Table 2: In Vivo Efficacy of Topical this compound in Experimental Epidermolysis Bullosa Acquisita (EBA)
| Animal Model | Treatment | Dosage/Formulation | Outcome | Reference |
| Antibody transfer-induced EBA | Topical this compound | 100 µl of 0.9 mg/ml in DMSO:Acetone (1:25), administered daily | Profoundly impaired the induction of skin inflammation | [1] |
| Antibody transfer-induced EBA | Oral this compound | Not specified | Impaired clinical disease manifestation | [1][2][4][6] |
Signaling Pathway
The following diagram illustrates the role of PI3Kβ in neutrophil activation and the inhibitory effect of this compound.
Caption: PI3Kβ signaling in neutrophils and inhibition by this compound.
Experimental Protocols
Antibody Transfer-Induced Epidermolysis Bullosa Acquisita (EBA) Mouse Model
This protocol describes the induction of EBA in mice via passive transfer of antibodies against type VII collagen, a model used to evaluate the in vivo efficacy of topical this compound.[4][9][10]
Materials:
-
C57BL/6 mice (or other susceptible strains)
-
Affinity-purified rabbit anti-mouse type VII collagen (anti-COL7) IgG
-
This compound solution (0.9 mg/ml in DMSO:Acetone, 1:25)
-
Vehicle control (DMSO:Acetone, 1:25)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Disease Induction: Inject mice subcutaneously with 50 µg of affinity-purified anti-COL7 IgG on days 0, 2, and 4.[4]
-
Topical Treatment:
-
Divide mice into treatment and vehicle control groups.
-
Starting on day 0, and continuing daily, topically apply 100 µl of this compound solution or vehicle to the ears of the mice.[1]
-
-
Clinical Scoring:
-
Monitor mice daily for the development of skin lesions (erythema, blisters, erosions, crusts).
-
Score the severity of the disease by calculating the percentage of the total body surface area affected by skin lesions.
-
-
Endpoint Analysis:
-
On day 14, euthanize the mice.[4]
-
Collect skin biopsies for histological analysis (e.g., H&E staining to assess inflammatory infiltrate) and immunofluorescence (to detect IgG and complement deposition at the dermal-epidermal junction).
-
Caption: Experimental workflow for the antibody transfer-induced EBA model.
IL-8-Induced Neutrophil Chemotaxis Assay
This in vitro assay assesses the effect of this compound on the migration of neutrophils towards the chemoattractant IL-8.[1][11][12]
Materials:
-
Isolated human peripheral blood neutrophils
-
This compound (various concentrations)
-
Recombinant human IL-8
-
Chemotaxis chamber (e.g., Boyden chamber) with 5 µm pore size membrane
-
Culture medium (e.g., DMEM)
-
Fetal calf serum (FCS)
-
Agarose
-
Staining solution (e.g., Giemsa or Diff-Quik)
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method. Resuspend the cells in culture medium at a concentration of 2.5 x 10^5 cells/mL.[1]
-
Assay Setup:
-
Prepare a 2% agarose solution mixed with 2x DMEM culture medium containing FCS. Pour this mixture onto slides and allow it to solidify. Punch wells into the agarose.[1]
-
Alternatively, use a Boyden chamber. Add IL-8 (chemoattractant) to the lower wells of the chamber.
-
-
Treatment:
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
-
Chemotaxis:
-
Add the pre-treated neutrophil suspension to the upper wells of the Boyden chamber or the central well of the agarose plate.
-
Incubate the chamber/plate at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.[1]
-
-
Quantification:
-
After incubation, remove the membrane from the Boyden chamber, fix, and stain it.
-
Count the number of migrated cells in multiple high-power fields using a microscope.
-
For the agarose assay, measure the distance of cell migration from the central well towards the IL-8 containing well.[1]
-
Express the results as a percentage of the migration observed in the vehicle-treated control.
-
Caption: Workflow for the IL-8-induced neutrophil chemotaxis assay.
Immune Complex-Induced Neutrophil Reactive Oxygen Species (ROS) Release Assay
This assay measures the production of ROS by neutrophils upon stimulation with immune complexes, a key pathogenic event in many inflammatory skin diseases, and the inhibitory effect of this compound.[1][13][14]
Materials:
-
Isolated human peripheral blood neutrophils
-
This compound (various concentrations)
-
Immune complexes (e.g., aggregated IgG)
-
ROS detection reagent (e.g., Luminol or a fluorescent probe like DCFH-DA)
-
96-well white or black microplate
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Preparation: Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Assay Setup:
-
Coat the wells of a 96-well plate with immune complexes and incubate to allow for adsorption. Wash the wells to remove unbound complexes.
-
-
Treatment:
-
Resuspend neutrophils in a suitable buffer containing the ROS detection reagent.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO).
-
-
ROS Measurement:
-
Add the pre-treated neutrophil suspension to the immune complex-coated wells.
-
Immediately place the plate in a plate reader and measure the luminescence or fluorescence signal kinetically over a period of time (e.g., 60-90 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of ROS production or the total ROS produced.
-
Normalize the data to the vehicle-treated control and determine the inhibitory effect of this compound.
-
Conclusion
This compound demonstrates significant potential as a topically applied therapeutic agent for inflammatory skin diseases. Its selective inhibition of PI3Kβ effectively suppresses key neutrophil functions, such as chemotaxis and ROS production, which are critical drivers of inflammation in the skin. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of this compound and other PI3Kβ inhibitors in dermatology. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uni-luebeck.de [research.uni-luebeck.de]
- 4. Antibody Transfer Bullous Pemphigoid-Like Epidermolysis Bullosa Acquisita (BP-Like EBA) Mouse Model [bio-protocol.org]
- 5. Frontiers | Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
- 6. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Experimental Epidermolysis Bullosa Acquisita by Immunization with Murine Collagen VII | Springer Nature Experiments [experiments.springernature.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Epidermolysis bullosa acquisita: LIED [lied.uni-luebeck.de]
- 10. Induction of dermal-epidermal separation in mice by passive transfer of antibodies specific to type VII collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]
Troubleshooting & Optimization
Navigating TGX-221: A Technical Guide to Solubility and Stock Solution Preparation
For researchers and drug development professionals working with the selective PI3Kβ inhibitor, TGX-221, achieving consistent and accurate experimental results hinges on the proper preparation of stock solutions. Solubility issues can be a significant hurdle, leading to wasted compound, inaccurate dosing, and unreliable data. This technical support center provides a comprehensive guide to troubleshoot common challenges and answer frequently asked questions related to this compound solubility and stock solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions.[1][2][3][4][5][6][7] It offers good solubility, allowing for the preparation of high-concentration stocks. Ethanol and N,N-Dimethylformamide (DMF) are also viable options.[2][5][7]
Q2: What is the maximum concentration at which this compound can be dissolved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 50 mM.[3][4] Some suppliers also report solubility in DMSO at 30 mg/ml[5] and 12 mg/mL.[4][6] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q3: My this compound is not dissolving completely, even in DMSO. What should I do?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[8][9][10] Ensure the vial is tightly capped to prevent solvent evaporation.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: this compound is practically insoluble in water and aqueous buffers like PBS.[1][6][8] Direct dissolution in these solutions will result in precipitation. For cell-based assays, a concentrated stock solution in DMSO should be prepared first and then serially diluted in the culture medium.
Q5: How should I store my this compound stock solution?
A5: For long-term storage (months to years), it is recommended to store this compound stock solutions at -20°C or -80°C.[1][3][4][5][7] For short-term storage (days to weeks), 4°C is acceptable.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media. | The final concentration of this compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your working solution (though be mindful of its potential effects on cells). - Decrease the final concentration of this compound. - Prepare intermediate dilutions in a solvent compatible with both DMSO and your aqueous medium. |
| Cloudiness or crystals in the stock solution upon storage. | The stock solution was not stored properly (e.g., at room temperature or with exposure to light). The solvent (DMSO) may have absorbed moisture, reducing solubility. | - Gently warm the solution to 37°C and sonicate to redissolve the compound. - Ensure proper storage at -20°C or -80°C in a tightly sealed, light-protected vial. - Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to incomplete dissolution or degradation. Pipetting errors during dilution. | - Visually inspect the stock solution for any undissolved particles before use. - Prepare fresh stock solutions regularly. - Use calibrated pipettes and proper pipetting techniques. - Aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 12 mg/mL to 50 mM | [3][4][6] |
| DMF | 30 mg/ml | [5] |
| Ethanol | 50 mg/ml | |
| Ethanol:PBS (pH 7.2) (1:8) | 0.5 mg/ml | [5] |
| Water | Insoluble | [1][6][8] |
Table 2: Recommended Storage Conditions
| Condition | Duration | Reference(s) |
| -20°C or -80°C | Long-term (months to years) | [1][3][4][5][7] |
| 0 - 4°C | Short-term (days to weeks) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 364.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out 3.64 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medkoo.com [medkoo.com]
- 2. agscientific.com [agscientific.com]
- 3. TGX 221 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. agscientific.com [agscientific.com]
- 8. This compound | CAS:663619-89-4 | PI3Kβ inhibitor,potent,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. apexbt.com [apexbt.com]
- 10. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Tgx-221 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Tgx-221 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3] It functions by competing with ATP for the binding site on the enzyme.[4] The PI3K/Akt signaling pathway is crucial for various cellular processes, including cell growth, proliferation, survival, and migration.[5] By inhibiting p110β, this compound blocks the activation of downstream effectors like Akt, leading to the inhibition of these cellular processes in susceptible cell lines.[5]
Q2: What is the typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, a general starting point for in vitro experiments is between 0.1 µM and 20 µM.[1][2][6] For some cell lines, concentrations up to 100 µM have been used to determine IC50 values.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 50 mM.[7] For long-term storage, it is recommended to store the solid compound at -20°C.[7] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for p110β, some off-target effects have been reported, particularly at higher concentrations. It shows significantly less potency against other PI3K isoforms like p110α, p110γ, and p110δ.[2][7] However, as with any kinase inhibitor, the possibility of off-target effects on other kinases or cellular processes cannot be entirely ruled out, especially at concentrations well above the IC50 for p110β.[8] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the PI3K/Akt pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or low inhibitory effect observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your specific cell line and assay.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The sensitivity of cell lines to this compound can vary. PTEN-deficient cell lines, for example, may show higher sensitivity.[1] Confirm the expression and activity of the PI3K/Akt pathway in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure that the this compound was stored correctly and that the stock solution is not too old. Prepare a fresh stock solution from a new vial of the compound.
-
-
Possible Cause 4: High Serum Concentration in Media.
-
Solution: Components in serum can sometimes interfere with the activity of inhibitors. Try reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it.
-
Issue 2: High levels of cytotoxicity or cell death observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: Reduce the concentration of this compound. Determine the optimal concentration that inhibits the target without causing excessive cell death by performing a cytotoxicity assay in parallel with your functional assay.
-
-
Possible Cause 2: Extended Incubation Time.
-
Solution: Shorten the incubation time. The cytotoxic effects of this compound can be time-dependent.[5]
-
-
Possible Cause 3: Solvent (DMSO) Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below toxic levels (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Instability of this compound in Media.
-
Solution: Prepare fresh dilutions of this compound in your culture medium for each experiment. Do not store diluted solutions for extended periods.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Data Presentation
Table 1: IC50 Values of this compound for PI3K Isoforms (Cell-Free Assays)
| PI3K Isoform | IC50 Value |
| p110β | 5 - 7 nM |
| p110δ | 100 - 211 nM |
| p110γ | 3.5 µM |
| p110α | 5 µM |
Data compiled from multiple sources.[2][7]
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| U87 | Cell Viability (CCK-8) | 10 - 60 µM | Inhibition of proliferation (IC50 ~40 µM) |
| U251 | Cell Viability (CCK-8) | 10 - 60 µM | Inhibition of proliferation (IC50 ~100 µM) |
| PC3 | Cell Proliferation | 0.2 - 20 µM | Inhibition of proliferation |
| Glioblastoma Cells | Apoptosis (Flow Cytometry) | 10 - 60 µM | Induction of apoptosis |
| Glioblastoma Cells | Migration & Invasion | 10 - 60 µM | Inhibition of migration and invasion |
Data compiled from multiple sources.[2][5]
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Add the MTT, XTT, or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified in the manufacturer's protocol to allow for the conversion of the reagent into a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
2. Western Blot Analysis of PI3K/Akt Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-Akt and total Akt.
3. PI3K Activity Assay
There are several commercially available PI3K activity assay kits. The following is a general protocol outline. Please refer to the specific manufacturer's instructions for your kit.
-
Immunoprecipitation of PI3K (Optional): Lyse treated cells and immunoprecipitate the p110β subunit using a specific antibody.
-
Kinase Reaction: Set up the kinase reaction by adding the immunoprecipitated PI3K or recombinant PI3K, the lipid substrate (e.g., PIP2), and ATP to the reaction buffer. Include wells with different concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for the time recommended in the kit's protocol.
-
Detection of PIP3: The product of the reaction, PIP3, is then detected. This is often done using a competitive ELISA-based method where a PIP3-binding protein is used.
-
Measurement: Read the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the PI3K activity at each this compound concentration relative to the untreated control.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:663619-89-4 | PI3Kβ inhibitor,potent,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with Tgx-221: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Tgx-221, a potent and selective inhibitor of the PI3K p110β isoform. By providing detailed experimental protocols and clarifying key variables, this guide aims to help scientists and drug development professionals achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit.[1][2] It functions as an ATP-competitive inhibitor.[3][4] Its primary effect is to block the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration.[5] In some cellular contexts, it may also influence the MAPK/ERK signaling pathway.[5]
Q2: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For instance, in glioblastoma cell lines U87 and U251, the IC50 values for inhibiting cell viability were approximately 40 µM and 100 µM, respectively.[1][5] In other studies, concentrations for inhibiting cell proliferation in PC3 cells ranged from 0.2 to 20 µM.[3][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a solubility of up to 50 mM or higher. It is insoluble in water and ethanol.[3][6] For long-term storage, the powdered form should be kept at -20°C.[3][6] Stock solutions in DMSO can be stored at -20°C for several months, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[3][6] For in vivo experiments, a fresh working solution should be prepared on the day of use.[2]
Troubleshooting Guide
Issue 1: Variable or No Inhibition of Akt Phosphorylation
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. As seen in the table below, IC50 values can differ significantly between cell types.
Possible Cause 2: Cell-Type Specific Differences in PI3K Isoform Dependence.
-
Solution: Confirm that your cell model is dependent on the p110β isoform for Akt phosphorylation. Some cell types may rely more on other PI3K isoforms (e.g., p110α), rendering them less sensitive to this compound. For example, this compound was shown to reduce insulin-induced Akt phosphorylation in J774.2 macrophage cells but not in CHO-IR and 3T3-L1 cells.[3]
Possible Cause 3: High ATP Concentrations in the Assay.
-
Solution: this compound is an ATP-competitive inhibitor.[3][4] High intracellular ATP levels can reduce its inhibitory activity. The IC50 value can increase from 5 nM at 50 µM ATP to ~50 nM at 1 mM ATP.[4] If using a cell-free assay, ensure the ATP concentration is within a suitable range.
Issue 2: Inconsistent Effects on Cell Viability or Proliferation
Possible Cause 1: Poor Solubility or Precipitation of this compound.
-
Solution: Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity and ensure this compound remains in solution. When preparing working dilutions, add the this compound stock solution to the medium with vigorous mixing. Warming the DMSO stock solution to 37°C and using an ultrasonic bath can aid in solubilization.[3]
Possible Cause 2: Cell Seeding Density and Confluency.
-
Solution: Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment. High cell confluency can alter signaling pathways and affect the cellular response to inhibitors.
Possible Cause 3: Duration of Treatment.
-
Solution: The inhibitory effects of this compound on cell proliferation are time-dependent.[5] Optimize the treatment duration for your specific assay. Proliferation assays with this compound are often run for 24, 48, and 72 hours.[6]
Issue 3: Off-Target Effects or Unexpected Phenotypes
Possible Cause 1: Inhibition of Other PI3K Isoforms.
-
Solution: While this compound is highly selective for p110β, it can inhibit other isoforms at higher concentrations. For example, the IC50 for p110δ is around 0.1 µM, which is significantly higher than for p110β (5-7 nM) but could be relevant at high treatment doses.[6] Consider using a lower concentration or a structurally different p110β inhibitor to confirm that the observed phenotype is specific to p110β inhibition.
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Solution: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of other signaling cascades, such as the MEK/ERK pathway, as a feedback mechanism.[7] It is advisable to probe for changes in related signaling pathways to understand the full cellular response to this compound treatment.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p110β) | 5 nM | Cell-free assay | [6] |
| 7 nM | Cell-free assay | ||
| 8.5 nM | Cell-free assay | [3] | |
| IC50 (p110δ) | 0.1 µM (100 nM) | Cell-free assay | |
| 211 nM | Cell-free assay | [6] | |
| IC50 (p110γ) | 3.5 µM | Cell-free assay | |
| IC50 (p110α) | 5 µM | Cell-free assay | |
| IC50 (Cell Viability) | ~40 µM | U87 Glioblastoma | [1][5] |
| ~100 µM | U251 Glioblastoma | [1][5] | |
| Effective Concentration (Proliferation) | 0.2 - 20 µM | PC3 Prostate Cancer | [3][6] |
Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: Remove the culture medium and fix the cells by adding 100 µL of 2.5% glutaraldehyde solution per well. Incubate at room temperature for 30 minutes.
-
Washing: Wash the plates three times by submersion in PBS.
-
Staining: Air-dry the plates completely. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the excess dye by extensive washing with deionized water.
-
Solubilization: Air-dry the plates. Solubilize the bound dye by adding 100 µL of 10% acetic acid to each well.
-
Measurement: Read the optical density at 570 nm using a microplate reader.[6]
Western Blot Analysis of Akt Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tgx-221 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the PI3Kβ inhibitor, Tgx-221.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets within the PI3K family?
This compound is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2][3][4] While highly selective for PI3Kβ, it can exhibit activity against other Class I PI3K isoforms at higher concentrations. The selectivity profile against other PI3K isoforms is summarized in the table below.
Q2: Have any non-PI3K off-targets been identified for this compound?
Kinome profiling studies have been conducted to assess the broader selectivity of this compound. One study identified a small number of other kinases that were affected by this compound treatment in human neutrophils. However, the specific identities of these kinases and quantitative binding or inhibitory data were not detailed in the publicly available information. Therefore, while this compound is considered highly selective, the potential for engagement with other kinases at higher concentrations cannot be entirely ruled out.
Q3: My experiment shows unexpected results that don't seem to be mediated by PI3Kβ. Could this be an off-target effect?
Unexpected results could be due to off-target effects, but they may also arise from previously uncharacterized roles of PI3Kβ in your experimental system or from indirect effects of PI3Kβ inhibition. It is crucial to perform rigorous control experiments to distinguish between these possibilities. Refer to the Troubleshooting Guides below for detailed experimental protocols to investigate these unexpected findings.
Q4: I'm observing changes in AMPK phosphorylation in my cells treated with this compound. Is AMPK a direct target?
Current evidence suggests that the observed decrease in AMP-activated protein kinase (AMPK) phosphorylation is likely an indirect, downstream consequence of PI3Kβ inhibition rather than a direct off-target effect of this compound. The PI3K/Akt pathway is a known negative regulator of AMPK activity. By inhibiting PI3Kβ, this compound can lead to a reduction in Akt phosphorylation, which in turn can result in decreased AMPK phosphorylation. No direct binding or inhibition of AMPK by this compound has been reported.
Q5: I've seen a report of this compound inducing IL-6 release. What is the mechanism behind this?
This compound has been observed to induce the release of interleukin-6 (IL-6) in certain cell types, such as airway smooth muscle cells.[4] The precise mechanism is not fully elucidated but is thought to involve signaling pathways such as p38 MAPK and protein kinase C (PKC).[4] It is important to note that this effect may be cell-type specific and likely represents an indirect consequence of modulating cellular signaling rather than a direct interaction of this compound with components of the IL-6 secretion machinery.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against various Class I PI3K isoforms. This data is crucial for designing experiments with appropriate concentrations to maintain selectivity for PI3Kβ.
| Target | IC50 (nM) | Fold Selectivity vs. PI3Kβ |
| PI3Kβ (p110β) | 5 - 8.5 | - |
| PI3Kδ (p110δ) | 100 - 211 | ~20 - 42 |
| PI3Kγ (p110γ) | 3,500 | ~700 |
| PI3Kα (p110α) | 5,000 | ~1000 |
Data compiled from multiple sources.[1][2][3][4] IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Logical Relationships
To help visualize the relationship between this compound and potentially affected signaling pathways, the following diagrams are provided.
Caption: On-target effect of this compound on the PI3Kβ/Akt signaling pathway.
Caption: Hypothesized indirect effect of this compound on AMPK phosphorylation.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known functions of PI3Kβ in your experimental system.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Detailed Methodologies:
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Confirm On-Target PI3Kβ Inhibition:
-
Protocol: Perform a Western blot to check the phosphorylation status of Akt (a direct downstream target of PI3K). A significant decrease in p-Akt (Ser473) levels upon this compound treatment confirms PI3Kβ inhibition.
-
Materials:
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Cells of interest
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This compound
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Lysis buffer
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Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
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Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure:
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Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image.
-
-
-
Use a Structurally Different PI3Kβ Inhibitor:
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Rationale: If the unexpected phenotype is due to an off-target effect specific to the chemical structure of this compound, using a different, validated PI3Kβ inhibitor (e.g., AZD6482) should not replicate the phenotype.
-
Procedure: Repeat the key experiment with a structurally unrelated PI3Kβ inhibitor at a concentration that gives equivalent on-target inhibition (as confirmed by p-Akt levels).
-
-
Perform a Rescue Experiment with shRNA/siRNA:
-
Rationale: This experiment aims to confirm that the observed phenotype is specifically due to the inhibition of PI3Kβ. You will first knock down PI3Kβ using shRNA or siRNA and then attempt to "rescue" the phenotype by introducing a version of PI3Kβ that is resistant to the shRNA/siRNA but still sensitive to this compound. A more straightforward approach is to first confirm that genetic knockdown of PI3Kβ phenocopies the effect of this compound. If it does, the effect is likely on-target.
-
Detailed Protocol for shRNA-mediated Knockdown to Validate On-Target Effect:
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Design and Clone shRNA: Design at least two independent shRNAs targeting the coding sequence of PIK3CB (the gene encoding p110β). Clone these into a suitable lentiviral or retroviral vector. Include a non-targeting scramble shRNA as a control.
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Viral Particle Production and Transduction: Produce lentiviral or retroviral particles and transduce your target cells.
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Selection and Validation of Knockdown: Select for transduced cells (e.g., with puromycin) and validate the knockdown of PI3Kβ protein expression by Western blot.
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Phenotypic Analysis: Assess whether the PI3Kβ knockdown cells exhibit the same phenotype as observed with this compound treatment. If the phenotypes match, it strongly suggests the effect is on-target.
-
-
Issue 2: Confirming Target Engagement in a Cellular Context
You want to confirm that this compound is binding to PI3Kβ inside your cells at the concentrations you are using.
Recommended Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
CETSA Workflow:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Treatment: Treat your cells in suspension or adherent plates with this compound at various concentrations. Include a vehicle (DMSO) control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
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Lysis: Lyse the cells by freeze-thawing or with a mild lysis buffer.
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Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
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Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble PI3Kβ by Western blotting or other quantitative protein detection methods.
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Data Interpretation: Plot the amount of soluble PI3Kβ as a function of temperature for both the this compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization upon binding and thus confirms target engagement.
References
Stability of Tgx-221 in cell culture media over time
Welcome to the technical support center for TGX-221. This resource provides essential information for researchers, scientists, and drug development professionals using this selective PI3Kβ inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution, for example, at 50 mM in DMSO. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[1]
Q2: How should this compound stock solutions be stored?
A2: Proper storage of this compound is crucial for maintaining its activity. For long-term storage (months to years), stock solutions in DMSO should be stored at -20°C.[1][2] For short-term storage (days to weeks), they can be kept at 0-4°C.[2] One supplier suggests that stock solutions in solvent are stable for one year at -80°C and for one month at -20°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no published quantitative data, such as half-life, on the stability of this compound in various cell culture media. However, numerous studies have successfully used this compound in cell-based assays with incubation times ranging from 24 to 72 hours, suggesting a degree of stability under these conditions.[3][4] For critical experiments, it is recommended to determine the stability of this compound in your specific cell culture medium and conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: At what concentrations is this compound typically used in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. In glioblastoma cell lines U87 and U251, the IC50 values were approximately 40 µM and 100 µM, respectively.[2][4] In other studies, concentrations ranging from 0.2 µM to 20 µM have been used to inhibit cell proliferation in PC3 cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q5: Which signaling pathway does this compound inhibit?
A5: this compound is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for regulating cell proliferation, survival, and migration.[4]
Data Presentation
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Condition | Duration | Solvent | Reference |
| -20°C | Long-term (months to years) | DMSO | [1][2] |
| 0-4°C | Short-term (days to weeks) | DMSO | [2] |
| -80°C | 1 year | DMSO | [3] |
| -20°C | 1 month | DMSO | [3] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with serum and other supplements
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator (37°C, 5% CO2)
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Sterile microcentrifuge tubes
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
Procedure:
-
Prepare a this compound working solution: Dilute your this compound DMSO stock solution into pre-warmed cell culture medium to your final experimental concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.
-
Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a cell culture incubator (37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the incubated medium.
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Sample Preparation:
-
For each time point, transfer the aliquot to a microcentrifuge tube.
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To precipitate proteins from the serum, add an equal volume of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using an appropriate HPLC method to quantify the amount of this compound. The exact method (e.g., mobile phase composition, gradient, flow rate, and detection wavelength) will need to be optimized for this compound.
-
Generate a standard curve using known concentrations of this compound in the same medium to accurately quantify the amount in your samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life in the cell culture medium.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Improper storage leading to degradation. 2. This compound instability in the specific cell culture medium. 3. Incorrect dosage. | 1. Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. 2. Determine the stability of this compound in your medium using the protocol provided. If it degrades quickly, consider replenishing the medium with fresh this compound more frequently. 3. Perform a dose-response curve to identify the optimal concentration for your cell line. |
| Precipitation of this compound in cell culture medium | 1. Exceeding the solubility limit of this compound in the aqueous medium. 2. The final DMSO concentration is too low to maintain solubility. | 1. Ensure the final concentration of this compound does not exceed its solubility in your culture medium. 2. While keeping the final DMSO concentration low (typically <0.5%) to avoid solvent toxicity, ensure it is sufficient to maintain solubility. Pre-diluting the stock in a small volume of medium before adding to the final culture volume can help. |
| High background signal or off-target effects | 1. High concentration of this compound. 2. Contamination of stock solution. | 1. Lower the concentration of this compound used. 2. Prepare a fresh stock solution from a reliable source. |
Visualizations
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining this compound stability.
References
How to minimize Tgx-221 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Tgx-221, a potent and selective PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism is to block the PI3K/Akt signaling pathway, which is crucial for regulating cell cycle, proliferation, growth, and survival.[2][3] this compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, particularly those with PTEN deficiency.[2][4]
Q2: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintaining the potency and stability of this compound and minimizing experimental variability.
-
Powder: Store at -20°C for long-term storage (months to years).[5] The solid compound is stable for several weeks at room temperature during shipping.[5][6]
-
Stock Solutions: Prepare stock solutions in DMSO. It is soluble up to 50 mM in DMSO. For higher concentrations, gentle warming at 37°C or sonication may be required.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for several months.[7][8] It is recommended to use fresh DMSO as moisture can reduce solubility.[8]
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol.[7]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for PI3Kβ, some activity against other PI3K isoforms has been reported at higher concentrations. It is significantly less potent against p110α, p110δ, and p110γ isoforms.[8] As with any kinase inhibitor, off-target effects are possible and can contribute to experimental variability.[9][10] It is advisable to use the lowest effective concentration and include appropriate controls to monitor for potential off-target effects.
Troubleshooting Guides
Problem 1: High variability in cell viability/proliferation assay results.
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Possible Cause 1: Inconsistent cell health or density.
-
Possible Cause 2: Inaccurate drug concentration.
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Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the accuracy of your pipetting and serial dilutions.
-
-
Possible Cause 3: Fluctuation in incubation time.
-
Solution: Adhere to a strict and consistent incubation time for all treatment groups. The effects of this compound can be time-dependent.[2]
-
-
Possible Cause 4: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Problem 2: Inconsistent inhibition of Akt phosphorylation in Western blot analysis.
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Possible Cause 1: Suboptimal cell lysis or protein extraction.
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Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by sonicating or vortexing samples on ice.
-
-
Possible Cause 2: Variation in treatment and harvesting times.
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Solution: The phosphorylation of Akt is a rapid process. Standardize the time between this compound treatment and cell harvesting to ensure you are capturing the peak effect.
-
-
Possible Cause 3: Issues with antibody quality or concentration.
-
Solution: Use a validated phospho-specific Akt antibody and optimize its concentration. Include positive and negative controls to verify antibody performance.
-
-
Possible Cause 4: Cell line-specific differences.
Problem 3: Unexpected or no effect in in vivo studies.
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Possible Cause 1: Poor bioavailability or suboptimal dosing.
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Possible Cause 2: High inter-animal variability.
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Solution: Increase the number of animals per group to enhance statistical power. Ensure that animals are age- and weight-matched. Standardize all procedures, including drug administration and tumor measurement techniques.
-
-
Possible Cause 3: Tumor model resistance.
Data Presentation
Table 1: In Vitro Potency of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β |
| p110β | 5 - 8.5 | - |
| p110δ | 100 - 211 | ~20-42 fold |
| p110γ | 3,500 | ~700 fold |
| p110α | 5,000 | ~1000 fold |
Data compiled from multiple sources.[7][8]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| U87 Glioblastoma | Cell Viability (CCK-8) | ~40 (IC50) | Inhibition of proliferation | [2] |
| U251 Glioblastoma | Cell Viability (CCK-8) | ~100 (IC50) | Inhibition of proliferation | [2] |
| PC3 Prostate Cancer | Proliferation | 0.2 - 20 | Inhibition of proliferation | [7][8] |
| LNCaP Prostate Cancer | Cytotoxicity (MTT) | 1.07 (IC50) | Inhibition of cell viability | [4] |
| Platelets | PtdIns(3,4)P2 Production | 0.05 (IC50) | Inhibition of platelet thrombus formation | [6] |
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8][11]
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Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8]
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Fixation: Gently wash the cells with PBS, then add 100 µL of 2.5% glutaraldehyde solution to each well and incubate for 30 minutes at room temperature to fix the cells.[8][11]
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Staining: Wash the plates three times with PBS and allow them to air dry. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[8][11]
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Washing: Remove the crystal violet solution and wash the plates extensively with deionized water until the water runs clear. Allow the plates to air dry completely.
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Solubilization and Measurement: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.[8][11] Measure the optical density at 570 nm using a microplate reader.[8]
2. Western Blot for Akt Phosphorylation
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Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for high experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Western Blot Results with Tgx-221
Welcome to the technical support center for Tgx-221. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting western blot results obtained when using this compound, a selective PI3K p110β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on a western blot when treating cells with this compound?
A1: this compound is a potent and selective inhibitor of the PI3K p110β isoform.[1][2][3][4] The primary expected outcome is a decrease in the phosphorylation of downstream targets in the PI3K/Akt signaling pathway. Specifically, you should observe a reduction in phosphorylated Akt (p-Akt) at Serine 473 and Threonine 308.[2][5] The total protein levels of Akt should remain unchanged.
Q2: I see a decrease in p-Akt as expected, but the total Akt levels also seem to be lower after this compound treatment. What could be the reason?
A2: While this compound is not expected to alter total Akt expression, a decrease in total Akt levels could be due to several factors unrelated to the inhibitor's primary mechanism. These may include:
-
Protein Degradation: Ensure that fresh protease inhibitors were added to your lysis buffer to prevent protein degradation during sample preparation.[6]
-
Loading Inaccuracies: Unequal protein loading between lanes can lead to misleading results. Always use a reliable loading control (e.g., GAPDH, β-actin, or vinculin) to normalize your data.
-
Cell Viability: At higher concentrations or with prolonged treatment, this compound can inhibit cell proliferation and induce apoptosis in some cell lines.[7] This can lead to an overall decrease in protein content. Consider performing a cell viability assay in parallel.
Q3: My western blot shows no change in p-Akt levels after this compound treatment. What went wrong?
A3: Several factors could contribute to the lack of an effect on p-Akt levels:
-
Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell lines.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Cell Line Dependence: The dependence of Akt phosphorylation on the p110β isoform can differ between cell types. In some cells, other PI3K isoforms (e.g., p110α) may be the primary drivers of Akt phosphorylation, and therefore, a p110β-specific inhibitor like this compound may have a minimal effect.[5][8] This is particularly relevant in cells that do not have PTEN deficiency.[2][7]
-
Inhibitor Activity: Ensure the this compound used is active and has been stored correctly.
-
Experimental Controls: Always include positive and negative controls in your experiment. A positive control could be a cell line known to be sensitive to this compound, while a negative control would be the vehicle (e.g., DMSO) treated cells.
Q4: I am observing unexpected bands on my western blot after this compound treatment. How do I interpret this?
A4: Unexpected bands can be a common issue in western blotting.[9][10][11][12] Here's how to troubleshoot:
-
Bands at a Lower Molecular Weight: These may represent cleavage or degradation products of your target protein.[6][11] Ensure you are using fresh samples and have added protease inhibitors to your lysis buffer.[6]
-
Bands at a Higher Molecular Weight: These could be due to post-translational modifications like phosphorylation, which can cause a slight upward shift in the protein's apparent molecular weight.[6] They could also represent protein dimers or multimers if the samples were not fully reduced and denatured.[11]
-
Non-specific Bands: Multiple bands could indicate that your primary or secondary antibody is cross-reacting with other proteins.[6][11] To address this, you can try optimizing the antibody concentration, using a more specific (e.g., affinity-purified) antibody, or ensuring your blocking and washing steps are adequate.[10][11][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for p-Akt | Insufficient inhibitor concentration or incubation time. | Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 1, 6, 24 hours) experiment.[1] |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| Inactive primary or secondary antibody. | Check antibody storage conditions and expiration date. Test antibody performance with a positive control.[13] | |
| Insufficient exposure time. | Increase the exposure time during signal detection.[13] | |
| High Background | Blocking was insufficient. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[10][13] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[13] | |
| Inadequate washing. | Increase the number and/or duration of wash steps. | |
| Unexpected Band Sizes | Protein degradation. | Use fresh samples and add protease and phosphatase inhibitors to the lysis buffer.[6] |
| Post-translational modifications. | Treat a sample with a phosphatase to see if the higher molecular weight band shifts down.[6] | |
| Splice variants or protein isoforms. | Consult protein databases to check for known isoforms of your target protein. | |
| Non-specific antibody binding. | Use a more specific antibody or perform a peptide block to confirm specificity.[11] |
Experimental Protocols
Western Blotting Protocol for Assessing p-Akt Levels after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A standard workflow for western blot analysis.
Caption: A logical flowchart for troubleshooting western blot results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LabXchange [labxchange.org]
- 7. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Cell Line-Specific Sensitivity to Tgx-221 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tgx-221.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] PI3K is a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound exerts its effects by blocking the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[1] It shows high selectivity for the p110β isoform, with an IC50 of 5-8.5 nM in cell-free assays, making it over 1000-fold more selective for p110β than for p110α.[1][2][4]
Q2: Which cell lines are sensitive to this compound treatment?
A2: Sensitivity to this compound is highly cell line-specific and is often correlated with the genetic background of the cells, particularly the status of the PTEN tumor suppressor gene. Cell lines with deficient or mutated PTEN are often more sensitive to this compound. This is because PTEN normally counteracts PI3K signaling, and its absence leads to a greater dependence on the p110β isoform.[5] For example, the PTEN-null glioblastoma cell line U87 and the prostate cancer cell line LNCaP show significant sensitivity to this compound.[1][3]
Q3: How does PTEN status affect cell line sensitivity to this compound?
A3: PTEN is a phosphatase that antagonizes the PI3K/Akt signaling pathway. In PTEN-deficient tumors, the PI3K pathway is often constitutively active, leading to uncontrolled cell growth and survival. These cells become highly dependent on the activity of PI3K, particularly the p110β isoform. Therefore, inhibiting p110β with this compound is particularly effective in PTEN-null cancer cells.[5] For instance, U87 glioblastoma cells, which are PTEN-deficient, are more sensitive to this compound than U251 cells, which have wild-type PTEN.[1]
Q4: What is the role of PIK3CA mutations in this compound sensitivity?
A4: While PTEN status is a major determinant, mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, can also influence the response to PI3K inhibitors. However, since this compound is highly selective for the p110β isoform, the direct impact of PIK3CA mutations on its efficacy is less pronounced compared to pan-PI3K inhibitors or p110α-specific inhibitors. The overall context of the PI3K pathway activation, including the status of both PTEN and PIK3CA, should be considered when predicting sensitivity.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM or higher.[2] For example, a 10 mM stock can be prepared by dissolving 3.64 mg of this compound (MW: 364.44 g/mol ) in 1 mL of DMSO. It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2] Stock solutions can be stored at -20°C for several months.[2] When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) | Reference |
| U87 | Glioblastoma | Null | ~40 | |
| U251 | Glioblastoma | Wild-Type | ~100 | [1] |
| PC3 | Prostate Cancer | Null | 18.2 ± 0.85 | |
| LNCaP | Prostate Cancer | Null | - | [3][6] |
| DU145 | Prostate Cancer | Wild-Type | 35.6 ± 0.12 | [7] |
| A498 | Kidney Cancer | - | 0.527870 | [8] |
| SU-DHL-6 | B-cell Lymphoma | - | 1.009512 | [8] |
| OS-RC-2 | Kidney Cancer | - | 1.187053 | [8] |
| RXF393 | Kidney Cancer | - | 1.760774 | [8] |
| BB49-HNC | Head and Neck Cancer | - | 0.095951 | [8] |
| Becker | Glioblastoma | - | 0.449018 | [8] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density, assay type).
Experimental Protocols & Workflows
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
A common method to assess the effect of this compound on cell proliferation is the CCK-8 or crystal violet assay.
Caption: A typical workflow for a cell viability assay using this compound.
Detailed Protocol: Western Blot for p-Akt/Akt
This protocol is for assessing the inhibition of Akt phosphorylation following this compound treatment.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the cell lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak effect of this compound on cell viability | 1. Cell line is resistant. 2. Incorrect drug concentration. 3. Degraded this compound. 4. Insufficient incubation time. | 1. Check the PTEN status of your cell line. PTEN-wild-type cells may be less sensitive.[1] Consider using a different PI3K inhibitor or a combination therapy. 2. Perform a dose-response curve with a wider range of concentrations. 3. Ensure proper storage of this compound stock solution at -20°C.[2] Prepare fresh dilutions for each experiment. 4. Increase the incubation time (e.g., up to 72 hours).[4] |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix well. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No change in p-Akt levels after this compound treatment in a sensitive cell line | 1. Suboptimal treatment time. 2. Ineffective cell lysis. 3. Issues with western blot protocol. | 1. Perform a time-course experiment to determine the optimal time for Akt dephosphorylation (e.g., 1, 2, 4, 8 hours). 2. Ensure that your lysis buffer contains phosphatase inhibitors. 3. Verify the activity of your primary and secondary antibodies. Run positive and negative controls. |
| This compound precipitates in the culture medium | 1. Poor solubility at the working concentration. 2. High final DMSO concentration. | 1. Ensure the stock solution is fully dissolved before diluting into the medium. If necessary, sonicate briefly. 2. Keep the final DMSO concentration in the culture medium below 0.1%. |
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
Validation & Comparative
Tgx-221 vs. Other PI3K Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[1][2][3][4] The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.[5] The development of inhibitors that selectively target these isoforms is a major focus of cancer research.
This guide provides a comparative analysis of Tgx-221, a potent and selective inhibitor of the p110β isoform, against other PI3K inhibitors with varying selectivity profiles.
Comparative Efficacy of PI3K Inhibitors
The efficacy of PI3K inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. This compound demonstrates high selectivity for the p110β isoform, with significantly lower IC50 values for this isoform compared to others.[6] This selectivity is a key differentiator from pan-PI3K inhibitors, which target multiple isoforms.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) | Reference |
| This compound | p110β selective | 5000 | 5 - 8.5 | 3500 | 100 - 211 | [6][7] |
| CAL-101 (Idelalisib) | p110δ selective | - | - | - | 39.11 (in U-87 MG cells) | [8] |
| PIK-75 | p110α selective | 0.09 (in U-87 MG cells) | - | - | - | [8] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 75 | 3 | [9] |
| Buparlisib (BKM120) | Pan-PI3K | - | - | - | - | [10] |
| Copanlisib | Pan-PI3K (α/δ) | - | - | - | - | [11] |
| Duvelisib | p110δ/γ | - | - | - | - | [11] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based assays, ATP concentration). The data presented is for comparative purposes.
This compound's high selectivity for p110β is particularly relevant for cancers with loss of the tumor suppressor PTEN.[2][5] PTEN deficiency leads to an increased reliance on p110β signaling for cell survival and proliferation, making these tumors potentially more susceptible to p110β inhibition.[5][10] Studies have shown that this compound can inhibit the proliferation and induce apoptosis in PTEN-deficient glioblastoma cells.[5]
Experimental Protocols
The evaluation of PI3K inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PI3K isoform.
Methodology:
-
Reagents: Recombinant p110/p85 PI3K isoforms, phosphatidylinositol (PI) substrate, [γ-³²P]ATP or [γ-³³P]ATP, kinase buffer, and the inhibitor at various concentrations.[6][7]
-
Procedure: a. The PI3K enzyme is incubated with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.[12] b. The kinase reaction is initiated by adding the lipid substrate (PIP2) and ATP.[12] c. The reaction is allowed to proceed for a specific time and then stopped. d. The phosphorylated product (PIP3) is separated from the unreacted substrate, often using thin-layer chromatography (TLC).[6] e. The amount of radioactivity in the PIP3 spot is quantified using a phosphorimager or similar device.[6][7]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CCK-8 or Crystal Violet)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[6]
-
Treatment: The cells are treated with the PI3K inhibitor at a range of concentrations for a specified duration (e.g., 24, 48, 72 hours).[6]
-
Quantification:
-
CCK-8 Assay: A solution containing WST-8 is added to each well. Viable cells with active dehydrogenases convert WST-8 into a colored formazan product. The absorbance is measured with a spectrophotometer.[5]
-
Crystal Violet Assay: Cells are fixed and stained with a crystal violet solution. The dye is then solubilized, and the absorbance is measured to quantify the total cell biomass.[6]
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is calculated.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[5][13]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, the mice are treated with the PI3K inhibitor (e.g., via intravenous or oral administration) or a vehicle control.[7][13][14]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal weight and overall health are also tracked.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for the treatment and control groups to assess the efficacy of the inhibitor.
Visualizing Pathways and Processes
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Experimental Workflow for PI3K Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of PI3K inhibitors.
Selectivity Profile of PI3K Inhibitors
Caption: Comparative selectivity of PI3K inhibitors for different isoforms.
Discussion and Conclusion
This compound stands out due to its high selectivity for the p110β isoform of PI3K.[6] This specificity offers a significant advantage in research, allowing for the precise dissection of the role of p110β in various signaling pathways and disease models. Therapeutically, this selectivity may translate to a more favorable side-effect profile compared to pan-PI3K inhibitors, which can cause broader, on-target toxicities due to the inhibition of multiple isoforms essential for normal physiological functions.[10][11]
The efficacy of this compound in PTEN-deficient contexts highlights its potential as a targeted therapy for a specific subset of cancers.[5] However, the complexity of the PI3K pathway, including feedback loops and crosstalk with other signaling pathways like MAPK, means that resistance can emerge.[5] Therefore, future strategies may involve combination therapies to achieve more durable responses.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparing the PI3K Inhibitors in Hematological Malignancies: Review of Faers | Blood | American Society of Hematology [ashpublications.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
In Vivo Showdown: A Head-to-Head Comparison of PI3K Inhibitors Tgx-221 and AS-604850
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: Tgx-221, a selective PI3Kβ inhibitor, and AS-604850, a selective PI3Kγ inhibitor. This analysis is supported by experimental data to inform preclinical research and development decisions.
This compound and AS-604850 are valuable tools for dissecting the roles of PI3Kβ and PI3Kγ isoforms in various physiological and pathological processes. While both target class I PI3K enzymes, their distinct isoform selectivity leads to different biological outcomes. This guide summarizes their in vivo performance, drawing from studies in disease models of epidermolysis bullosa acquisita, thrombosis, and experimental autoimmune encephalomyelitis.
Mechanism of Action and Isoform Selectivity
This compound is a potent and selective inhibitor of the p110β catalytic subunit of PI3K.[1][2][3] In contrast, AS-604850 is a selective, ATP-competitive inhibitor of PI3Kγ. This differential selectivity is the foundation of their distinct in vivo activities.
In Vivo Performance: A Side-by-Side Look
A direct comparative study in a mouse model of experimental epidermolysis bullosa acquisita (EBA), an autoimmune blistering skin disease, provides valuable insights into the relative efficacy of these inhibitors. In this model, both this compound and AS-604850 demonstrated the ability to impair clinical disease manifestation when administered orally.[4][5]
| Inhibitor | Target | In Vivo Model | Key Findings |
| This compound | PI3Kβ | Experimental Epidermolysis Bullosa Acquisita (EBA) | Orally administered this compound significantly impaired clinical disease manifestation. Notably, topical application of this compound also proved effective in reducing disease severity.[4][5] |
| AS-604850 | PI3Kγ | Experimental Epidermolysis Bullosa Acquisita (EBA) | Oral administration of AS-604850 led to a significant reduction in the affected ear surface area and inhibited ear thickening.[4] |
While the EBA model offers a direct comparison, individual studies in other models further highlight their distinct in vivo applications.
This compound has been extensively studied in models of thrombosis. As an anti-thrombotic agent, intravenous administration of this compound improved integrated blood flow and increased bleeding time in a mouse model of FeCl3-induced arterial thrombosis.[2]
AS-604850 has shown efficacy in neuroinflammatory models. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, subcutaneous injection of AS-604850 at 7.5 mg/kg/day ameliorated clinical symptoms and reduced leukocyte infiltration into the central nervous system.[6] Higher doses of 15 and 30 mg/kg/day were not tolerated by the animals.[6]
Signaling Pathways
The differential effects of this compound and AS-604850 stem from their targeting of distinct PI3K isoforms, which lie downstream of different cell surface receptors and activate varied downstream effectors.
Experimental Protocols
In Vivo Model of Experimental Epidermolysis Bullosa Acquisita (EBA)
A direct comparison of this compound and AS-604850 was performed in an antibody transfer model of EBA.[4]
-
Animal Model: C57BL/6J mice were used for the study.
-
Disease Induction: EBA was induced by injecting anti-mouse type VII collagen (mCOL7) IgG into the ears of the mice.
-
Treatment:
-
This compound and AS-604850: Administered orally. The study also investigated the topical application of this compound.
-
-
Assessment: The primary endpoints were the measurement of ear thickness and the evaluation of the affected ear surface area.
In Vivo Model of Thrombosis (for this compound)
-
Animal Model: Mice were used to induce arterial thrombosis.
-
Disease Induction: Ferric chloride (FeCl3) was applied to the carotid artery to induce thrombus formation.
-
Treatment: this compound was administered intravenously at doses of 1+1 mg/kg and 3+3 mg/kg.[2]
-
Assessment: Integrated blood flow was measured over 30 minutes, and tail and renal bleeding times were recorded.[2]
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE) (for AS-604850)
-
Animal Model: EAE was induced in mice.
-
Treatment: AS-604850 was administered subcutaneously at a dose of 7.5 mg/kg/day.[6]
-
Assessment: Clinical EAE scores were recorded daily, and leukocyte infiltration into the central nervous system was analyzed.[6]
Conclusion
Both this compound and AS-604850 are effective in vivo inhibitors of their respective PI3K isoforms, demonstrating therapeutic potential in relevant disease models. The direct comparison in the EBA model suggests that both PI3Kβ and PI3Kγ are valid targets in this context, with this compound also showing efficacy upon topical administration. The choice between these inhibitors will ultimately depend on the specific research question and the pathological context, with this compound being more suited for studies involving thrombosis and certain inflammatory skin conditions, and AS-604850 showing promise in neuroinflammatory disorders. This guide provides a foundational overview to aid in the selection and application of these valuable research tools.
References
- 1. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploring the isoform selectivity of this compound related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
- 5. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor this compound Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Validating Tgx-221's On-Target Effects: A Comparative Guide Using PIK3CB siRNA
A comprehensive analysis for researchers, scientists, and drug development professionals on confirming the specificity of the selective PI3Kβ inhibitor, Tgx-221, through direct comparison with PIK3CB gene silencing.
This guide provides an objective comparison of methodologies to validate the on-target effects of this compound, a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ), encoded by the PIK3CB gene. The primary focus is on the comparative use of small interfering RNA (siRNA) to specifically silence PIK3CB expression, thereby providing a genetic benchmark for the pharmacological effects of this compound. This approach is critical for distinguishing on-target from off-target effects, a crucial step in preclinical drug development.
Executive Summary
The validation of a small molecule inhibitor's on-target effects is paramount in drug discovery. This guide outlines the experimental framework for confirming that the cellular effects of this compound are indeed mediated through the inhibition of its intended target, PI3Kβ. The gold-standard genetic approach of siRNA-mediated knockdown of PIK3CB provides a powerful tool for comparison. By comparing the phenotypic and signaling outcomes of this compound treatment with those of PIK3CB silencing, researchers can confidently attribute the inhibitor's activity to its intended mechanism of action. This guide also introduces a newer selective PI3Kβ inhibitor, AZD6482, for a broader comparative context.
Comparative Analysis of PI3Kβ Inhibition: this compound vs. PIK3CB siRNA
The central principle of this validation strategy is to ascertain whether the pharmacological inhibition of PI3Kβ by this compound phenocopies the genetic knockdown of PIK3CB. The primary readout for on-target activity is the phosphorylation status of Akt (also known as Protein Kinase B), a key downstream effector in the PI3K signaling pathway.
Quantitative Data Summary
The following table summarizes the expected comparative effects of this compound and PIK3CB siRNA on key signaling and cellular outcomes. Data is synthesized from multiple studies investigating PI3Kβ inhibition.
| Parameter | Control (Untreated) | This compound Treatment | PIK3CB siRNA | Alternative PI3Kβ Inhibitor (AZD6482) | Non-targeting Control siRNA |
| p-Akt (Ser473) Levels | 100% | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) | No significant change |
| Total Akt Levels | 100% | No significant change | No significant change | No significant change | No significant change |
| PIK3CB Protein Levels | 100% | No significant change | ↓↓↓ (Significant Decrease) | No significant change | No significant change |
| Cell Proliferation | 100% | ↓↓ (Moderate Decrease) | ↓↓ (Moderate Decrease) | ↓↓ (Moderate Decrease) | No significant change |
| Cell Migration/Invasion | 100% | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) | No significant change |
Note: The magnitude of the effect (↓) is illustrative and will vary depending on the cell line, experimental conditions, and concentration/efficiency of the inhibitor/siRNA.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments cited in this guide.
PIK3CB siRNA Transfection
Objective: To specifically knockdown the expression of the PIK3CB gene.
Materials:
-
PIK3CB-targeting siRNA duplexes (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture plates and media
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (PIK3CB-targeting or non-targeting control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-7 µL of transfection reagent in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest cells to assess PIK3CB protein levels by Western blot or mRNA levels by qRT-PCR.
Western Blot for p-Akt and Total Akt
Objective: To measure the phosphorylation status of Akt as a downstream marker of PI3Kβ activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-PIK3CB, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein levels.
Visualizing the Molecular Logic
To better understand the underlying principles of this validation strategy, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: PI3Kβ signaling pathway and points of intervention.
Caption: Experimental workflow for validating on-target effects.
Conclusion
The combined use of a selective pharmacological inhibitor like this compound and a specific genetic tool such as PIK3CB siRNA provides a robust and reliable strategy for on-target validation. A strong correlation between the biochemical and cellular effects of both interventions, particularly the reduction in Akt phosphorylation, provides compelling evidence that this compound's mechanism of action is indeed through the specific inhibition of PI3Kβ. This validation is a critical milestone in the development of targeted therapies, ensuring that the desired therapeutic outcomes are a direct result of engaging the intended molecular target. Researchers are encouraged to include such validation experiments early in the drug discovery pipeline to de-risk projects and build a strong foundation for further preclinical and clinical development.
A Comparative Analysis of PI3K Inhibitors: TGX-221 versus LY294002
In the landscape of phosphatidylinositol 3-kinase (PI3K) pathway research, the choice of inhibitory small molecules is critical for dissecting cellular signaling and for the development of targeted therapeutics. This guide provides a detailed comparison of two prominent PI3K inhibitors: TGX-221, a selective p110β isoform inhibitor, and LY294002, a first-generation broad-spectrum PI3K inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory profiles, off-target effects, and the experimental methodologies used for their characterization.
Introduction to this compound and LY294002
The PI3K/Akt/mTOR signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors are invaluable tools for both studying the fundamental biology of this pathway and for developing novel anti-cancer agents.
LY294002 is one of the first synthetic, cell-permeable inhibitors of PI3K.[4] It acts as a broad-spectrum inhibitor, targeting multiple Class I PI3K isoforms.[4][5][6] While historically significant and still in use, its utility is hampered by a lack of specificity and notable off-target effects.[7]
This compound , in contrast, was developed as a more selective inhibitor with high potency against the p110β isoform of PI3K.[8][9] This specificity makes it a more precise tool for investigating the specific roles of PI3Kβ in normal physiology and disease, particularly in contexts such as PTEN-deficient cancers where p110β signaling is often critical.[10]
Comparative Inhibitory Profile
The inhibitory activity of this compound and LY294002 against various PI3K isoforms and other kinases is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a key measure of potency.
| Target | This compound IC50 | LY294002 IC50 |
| PI3K Isoforms | ||
| p110α (alpha) | 5 µM[8] | 0.5 µM[4][5][6] |
| p110β (beta) | 0.007 µM (7 nM)[8] | 0.97 µM[4][5][6] |
| p110δ (delta) | 0.1 µM[8] | 0.57 µM[4][5][6] |
| p110γ (gamma) | 3.5 µM[8] | Not widely reported |
| Off-Target Kinasas | ||
| mTOR | Not widely reported | Inhibits[7] |
| DNA-PK | Not widely reported | 1.4 µM[5][6] |
| CK2 | Not widely reported | 0.098 µM (98 nM)[4][5][6] |
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of downstream pathways, including the mTOR complex 1 (mTORC1), which controls protein synthesis and cell growth.
Caption: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Experimental Protocols
Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the characterization of this compound and LY294002.
In Vitro PI3K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 values of inhibitors against specific PI3K isoforms.
Materials:
-
Purified, recombinant PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.).
-
Phosphatidylinositol (PI) or Phosphatidylinositol 4,5-bisphosphate (PIP2) as substrate.
-
[γ-³²P]ATP or [γ-³³P]ATP.[9]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitors (this compound, LY294002) at various concentrations.
-
Thin Layer Chromatography (TLC) plates.
-
Phosphorimager for quantification.
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a reaction tube, combine the purified PI3K enzyme, the lipid substrate, and the kinase reaction buffer.
-
Add the inhibitor at the desired final concentration (ensure the final DMSO concentration is consistent across all reactions, typically ≤1%).[9]
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP).[9]
-
Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radiolabeled lipid product (PIP3).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of downstream targets.
Objective: To evaluate the functional inhibition of the PI3K pathway in intact cells.
Materials:
-
Cell line of interest (e.g., cancer cell lines with an active PI3K pathway).
-
Cell culture medium and supplements.
-
Inhibitors (this compound, LY294002).
-
Stimulant (e.g., insulin, growth factors) if the pathway is not constitutively active.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 1-2 hours).
-
If necessary, stimulate the PI3K pathway with a growth factor for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal loading.
-
Quantify the band intensities to determine the extent of pathway inhibition.
Experimental Workflow Comparison
The selection of either this compound or LY294002 is dictated by the experimental question. The following diagram illustrates a logical workflow for choosing the appropriate inhibitor.
Caption: Decision workflow for selecting a PI3K inhibitor.
Conclusion
The choice between this compound and LY294002 fundamentally depends on the specific research question. LY294002, as a broad-spectrum inhibitor, can be useful for initial studies to determine if the PI3K pathway is involved in a particular cellular process. However, its significant off-target effects on kinases such as mTOR, DNA-PK, and CK2 necessitate careful interpretation of results and the use of appropriate controls.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of TGX-221 and Wortmannin: A Comparative Guide for In Vitro Research
In the landscape of cell signaling research, particularly the study of the phosphoinositide 3-kinase (PI3K) pathway, inhibitors are indispensable tools. This guide provides a detailed head-to-head in vitro analysis of two prominent PI3K inhibitors: TGX-221, a selective PI3Kβ inhibitor, and wortmannin, a broad-spectrum, pan-PI3K inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.
Executive Summary
This compound and wortmannin, while both targeting the PI3K family, exhibit vastly different pharmacological profiles. This compound is a highly selective inhibitor of the p110β isoform of PI3K, offering precision in dissecting the specific roles of this isoform. In contrast, wortmannin is a potent, irreversible, and non-selective inhibitor of all Class I PI3Ks, with additional off-target effects on other kinases. The choice between these two inhibitors hinges on the specific research question: this compound is ideal for isoform-specific studies, whereas wortmannin can be used for broad inhibition of the PI3K pathway, albeit with the caveat of its off-target activities.
Data Presentation: Potency and Selectivity
The in vitro potency and selectivity of this compound and wortmannin are summarized in the tables below, with IC50 values collated from various cell-free kinase assays.
Table 1: Comparative IC50 Values of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 5000 |
| p110β | 5 - 7[1] |
| p110γ | 3500 |
| p110δ | 100 - 211[2] |
Table 2: Comparative IC50 Values of Wortmannin against PI3K Isoforms and Other Kinases
| Kinase | IC50 (nM) |
| PI3K (pan-Class I) | ~3 - 5[3][4] |
| DNA-PK | 16[3] |
| ATM | 150[3] |
| PLK1 | 24[3] |
| MLCK | - |
Note: The IC50 values can vary depending on the specific assay conditions.
Mechanism of Action and Cellular Effects
This compound acts as a potent and selective inhibitor of the p110β isoform of PI3K. Its high degree of selectivity, with over 1,000-fold greater potency for p110β over p110α, makes it a valuable tool for investigating the specific functions of PI3Kβ in cellular processes.[5] In cellular assays, this compound has been shown to inhibit the proliferation of glioblastoma cells and induce apoptosis, with these effects being more pronounced in cells deficient in the tumor suppressor PTEN.[5] This is consistent with the known role of p110β in PTEN-deficient tumors.[5]
Wortmannin , a fungal metabolite, functions as a non-specific, covalent inhibitor of PI3Ks.[4] Its irreversible binding to the catalytic subunit of PI3K leads to a potent and sustained inhibition of kinase activity.[6] However, its utility is tempered by its lack of selectivity within the PI3K family and its inhibition of other structurally related kinases such as DNA-PK, ATM, and mTOR at higher concentrations.[4][7] In vitro, wortmannin has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines by down-regulating the PI3K/Akt signaling pathway.[8][9]
Signaling Pathway Visualization
The PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is the primary target of both this compound and wortmannin. The following diagram illustrates the canonical pathway and the points of inhibition for each compound.
Caption: The PI3K/Akt signaling cascade and points of inhibition by this compound and wortmannin.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound and wortmannin on PI3K activity in a cell-free system.
Materials:
-
Recombinant PI3K enzyme (specific isoform of interest)
-
Lipid substrate (e.g., PIP2)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound and wortmannin stock solutions (in DMSO)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or methods for thin-layer chromatography)
Procedure:
-
Prepare serial dilutions of this compound and wortmannin in kinase reaction buffer.
-
In a 96-well plate, add the recombinant PI3K enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the lipid substrate and ATP mixture.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the chosen detection method's instructions.
-
Quantify the kinase activity by measuring the amount of product (e.g., PIP3) formed or ADP generated.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Caption: A streamlined workflow for performing an in vitro kinase assay to determine inhibitor potency.
Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the assessment of inhibitor effects on the phosphorylation status of key proteins in the PI3K/Akt pathway in cultured cells.
Materials:
-
Cell culture reagents
-
This compound and wortmannin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or wortmannin for the desired time. Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Both this compound and wortmannin are powerful tools for the in vitro investigation of the PI3K signaling pathway. This compound offers unparalleled selectivity for the p110β isoform, making it the inhibitor of choice for dissecting the specific roles of this kinase in health and disease. Wortmannin, while a potent pan-PI3K inhibitor, should be used with caution due to its off-target effects. The selection of the appropriate inhibitor will ultimately depend on the specific experimental goals, with a clear understanding of their respective selectivity profiles being paramount for the accurate interpretation of results. This guide provides the foundational data and protocols to assist researchers in making that critical decision.
References
- 1. Targeting Class IA PI3K Isoforms Selectively Impairs Cell Growth, Survival, and Migration in Glioblastoma | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selectivity profile of Tgx-221 against other kinase isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of TGX-221, a potent and specific inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The data and protocols presented herein are intended to assist researchers in evaluating this compound for their specific applications in cellular signaling and drug discovery.
Introduction to this compound
This compound is a well-characterized, cell-permeable small molecule inhibitor that has become an invaluable tool for dissecting the specific roles of PI3Kβ in various cellular processes.[1][2] It operates by competing with ATP at the kinase domain, thereby blocking the catalytic activity of the p110β subunit.[2] Its high degree of selectivity for PI3Kβ over other Class I PI3K isoforms (p110α, p110δ, and p110γ) and a broader range of other kinases makes it a preferred choice for targeted studies.[3][4] The PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism, is the primary target of this compound.[5] By inhibiting PI3Kβ, this compound effectively reduces the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased activation of downstream effectors like Akt.[5][6]
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against various kinase isoforms, primarily the Class I PI3Ks. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below, demonstrating the compound's potent and selective inhibition of the p110β isoform.
| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kβ |
| PI3K p110β | 5 - 8.5 [1][4][7] | 1 |
| PI3K p110δ | 100 - 211[1][3][4] | ~12x - 42x |
| PI3K p110γ | 3,500[3] | ~412x - 700x |
| PI3K p110α | 5,000[3][4] | ~588x - 1000x |
Data compiled from multiple sources. The range reflects values reported in different experimental settings.
As the data indicates, this compound is over 1000-fold more selective for PI3Kβ than for PI3Kα and demonstrates significant selectivity against the δ and γ isoforms as well.[3][4]
Signaling Pathway Inhibition
This compound exerts its biological effects by directly inhibiting the catalytic activity of PI3Kβ, a key node in cellular signaling. The diagram below illustrates the canonical PI3K/Akt pathway and the specific point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Class IA PI3K Isoforms Selectively Impairs Cell Growth, Survival, and Migration in Glioblastoma | PLOS One [journals.plos.org]
- 7. apexbt.com [apexbt.com]
Confirming the Downstream Effects of Tgx-221 with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Tgx-221 and genetic knockouts of its target, the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ), encoded by the PIK3CB gene. The downstream effects on key signaling pathways and cellular processes are evaluated, supported by experimental data to validate this compound as a selective inhibitor of PI3Kβ.
Executive Summary
This compound is a potent and selective inhibitor of the p110β isoform of PI3K. Its efficacy and specificity are often validated by comparing its effects to those observed with genetic knockdown or knockout of the PIK3CB gene. Both approaches are expected to yield similar downstream effects, primarily through the inhibition of the PI3K/Akt signaling pathway. This guide presents a compilation of experimental data from various studies to confirm this concordance. The data consistently demonstrates that both this compound treatment and PIK3CB silencing lead to a reduction in Akt phosphorylation, decreased cell proliferation, and induction of apoptosis, particularly in cancer cells with a dependency on the PI3Kβ isoform, such as those with PTEN deficiency.
PI3Kβ Signaling Pathway
The PI3Kβ signaling pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3Kβ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes.
Comparative Data
The following tables summarize quantitative data from studies investigating the effects of this compound and PIK3CB genetic knockouts on key downstream cellular processes.
Table 1: Inhibition of Akt Phosphorylation
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | PTEN-deficient cancer cells | Western Blot | Dose-dependent decrease in phospho-Akt (Ser473) | [1] |
| PIK3CB shRNA | PTEN-deficient cancer cells | Western Blot | Significant decrease in phospho-Akt (Ser473) | [1] |
| This compound | PC-3 (PTEN-null) | Multiplex ELISA | IC50 for p-Akt inhibition: ~100 nM | [2] |
| This compound | Gastric Cancer Cells | Western Blot | Significant decrease in p-Akt levels with increasing concentrations | [3] |
Table 2: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | U87MG (PTEN-null) | MTS Assay | IC50: < 20 µM | |
| PIK3CB shRNA | U87MG (PTEN-null) | MTS Assay | Significant reduction in cell viability | |
| This compound | U87 Glioblastoma | CCK-8 & EdU staining | Inhibition of cell proliferation | [4] |
| PIK3CB siRNA | U251 Glioblastoma | Cell Proliferation Assay | Suppression of cell proliferation | [5] |
| PIK3CB siRNA | U87MG-Luc Glioblastoma | Ki67 Staining | Reduced number of Ki67-positive cells in tumors | [6] |
Table 3: Induction of Apoptosis
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | U87 Glioblastoma | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [4] |
| PIK3CB shRNA | U87MG (PTEN-null) | Western Blot (Cleaved Caspase-3) | Increased levels of cleaved caspase-3 | |
| PIK3CB siRNA | U251 Glioblastoma | Apoptosis Assay | Promotion of cell apoptosis | [5] |
| PIK3CB siRNA | U87MG-Luc Glioblastoma | TUNEL Staining | Increased number of TUNEL-positive cells in tumors | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Akt Phosphorylation
Objective: To quantify the levels of phosphorylated Akt (p-Akt) and total Akt as a measure of PI3K pathway activity.
Workflow:
Protocol:
-
Cell Lysis: Cells are treated with this compound or transfected with PIK3CB siRNA/shRNA. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The ratio of p-Akt to total Akt is calculated to determine the relative level of Akt phosphorylation.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of this compound or PIK3CB knockout on cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with PIK3CB siRNA.
-
Incubation: The plates are incubated for 24-72 hours.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Cell Treatment: Cells are treated with this compound or transfected with PIK3CB siRNA for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Conclusion
References
- 1. PTEN-deficient cancers depend on PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of a novel somatic oncogenic mutation of PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of PIK3CB by siRNA suppresses malignant glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Bivalent Cyclic RGD-PIK3CB siRNA Conjugate for Specific Targeted Therapy against Glioblastoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Comparison of Tgx-221 and Pan-PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum inhibitors is critical for experimental design and therapeutic strategy. This guide provides an objective comparison of the phenotypic effects of the p110β-selective inhibitor, Tgx-221, and pan-PI3K inhibitors, supported by experimental data.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. PI3K inhibitors are broadly categorized into isoform-selective inhibitors, such as this compound which specifically targets the p110β isoform, and pan-PI3K inhibitors that target all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). This guide delves into a comparative analysis of their mechanisms, phenotypic effects, and the experimental protocols used for their evaluation.
Selectivity Profile: A Tale of Two Approaches
The fundamental difference between this compound and pan-PI3K inhibitors lies in their target selectivity. This compound exhibits high potency and selectivity for the p110β isoform, with significantly lower activity against other isoforms. In contrast, pan-PI3K inhibitors are designed to broadly inhibit all class I PI3K isoforms. This difference in selectivity has profound implications for their biological effects and potential therapeutic applications.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 5000 | 5[1] - 7 | 3500 | 100 - 211[1] |
| Buparlisib (BKM120) | 52[2] | 166[2] | 262[2] | 116[2] |
| Pictilisib (GDC-0941) | 3[3] | 33[4] | 75[4] | 3[3] |
| ZSTK474 | 16 | 300 | 160 | 6.5 |
Table 1: Comparative IC50 values of this compound and representative pan-PI3K inhibitors against class I PI3K isoforms. Data compiled from various sources.
Phenotypic Effects: A Comparative Analysis
The differential selectivity of this compound and pan-PI3K inhibitors translates into distinct phenotypic outcomes in cancer cells.
Cell Proliferation and Viability
Both this compound and pan-PI3K inhibitors have been shown to inhibit the proliferation and viability of various cancer cell lines. However, the potency can vary depending on the genetic background of the cells, particularly the status of the tumor suppressor PTEN. Cancers with PTEN loss are often more sensitive to the inhibition of the p110β isoform, making this compound a potentially more targeted and effective agent in this context.
A direct comparison in T-cell acute lymphoblastic leukemia (T-ALL) cell lines demonstrated that pan-PI3K inhibitors like BKM-120 and ZSTK-474 were generally more potent in inhibiting cell viability across different cell lines compared to the isoform-selective inhibitor this compound[5]. This suggests that in certain contexts, broad inhibition of the PI3K pathway is more effective at suppressing cancer cell growth.
| Inhibitor | Cell Line | Assay | IC50/GI50 |
| This compound | U87 Glioblastoma | CCK-8 | ~40 µM[3] |
| U251 Glioblastoma | CCK-8 | ~100 µM[3] | |
| Jurkat (T-ALL, PTEN deleted) | MTT | >10 µM[5] | |
| Loucy (T-ALL, PTEN deleted) | MTT | ~5 µM[5] | |
| Buparlisib (BKM120) | Jurkat (T-ALL, PTEN deleted) | MTT | ~0.5 µM[5] |
| Loucy (T-ALL, PTEN deleted) | MTT | ~0.5 µM[5] | |
| Pictilisib (GDC-0941) | Daoy Medulloblastoma | MTS | ~1 µM[6] |
| MEB-Med-8A Medulloblastoma | MTS | ~1 µM[6] |
Table 2: Comparative effects of this compound and pan-PI3K inhibitors on cancer cell viability.
Apoptosis
Induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Both this compound and pan-PI3K inhibitors have been shown to induce apoptosis in sensitive cancer cell lines.
For instance, this compound treatment of glioblastoma cells led to a significant, dose-dependent increase in the percentage of apoptotic cells[3]. Similarly, the pan-PI3K inhibitor Buparlisib (BKM120) has been shown to induce apoptosis in acute myeloid leukemia (AML) cells, with a notable increase in Annexin-V positive cells after 48 hours of treatment[4]. While direct comparative studies quantifying the percentage of apoptosis are limited, the available data suggests that both classes of inhibitors can effectively trigger this cell death pathway.
| Inhibitor | Cell Line | Treatment | Apoptotic Cells (%) |
| This compound | U87 Glioblastoma | 60 µM for 48h | ~35%[3] |
| Buparlisib (BKM120) | KG-1 (AML) | 4 µM for 48h | ~45%[4] |
Table 3: Representative data on the induction of apoptosis by this compound and a pan-PI3K inhibitor.
Cell Cycle Arrest
Inhibition of the PI3K pathway can also lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle. This compound has been shown to induce a G1 phase arrest in glioblastoma cells[3]. The pan-PI3K inhibitor GDC-0941 also induces a G1-phase cell cycle arrest in medulloblastoma cell lines[6]. Buparlisib (BKM120) has been reported to cause G2/M arrest in some cancer cell lines and G0/G1 arrest in others, indicating that the specific effect on the cell cycle can be cell-type dependent[7].
| Inhibitor | Cell Line | Effect |
| This compound | U87 & U251 Glioblastoma | G1 phase arrest[3] |
| Buparlisib (BKM120) | AtT-20/D16v-F2 Corticotroph Tumor | G0/G1 arrest[7] |
| Pictilisib (GDC-0941) | Daoy & MEB-Med8A Medulloblastoma | G1 phase arrest[6] |
Table 4: Effects of this compound and pan-PI3K inhibitors on the cell cycle.
Toxicity and Off-Target Effects
A critical consideration in the comparison of p110β-selective and pan-PI3K inhibitors is their toxicity profile. Due to their broad target range, pan-PI3K inhibitors are often associated with a wider array of adverse effects in clinical settings. Common dose-dependent toxicities include fatigue, diarrhea, rash, and hyperglycemia[8][9]. These side effects can limit the achievable therapeutic window and impact patient quality of life.
In contrast, the more targeted nature of this compound is predicted to have a more favorable toxicity profile. Preclinical studies have shown that this compound can increase bleeding time, an on-target effect related to the role of p110β in platelet function[1][10]. While comprehensive clinical data on the toxicity of this compound is not as extensive as for pan-PI3K inhibitors that have progressed further in clinical trials, its selectivity suggests a potential for reduced off-target toxicities.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition.
Caption: Western Blotting Experimental Workflow.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Detailed Experimental Protocols
Western Blotting for Phosphorylated Akt (Ser473) and S6K (Thr389)
Objective: To determine the effect of PI3K inhibitors on the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound or a pan-PI3K inhibitor for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with PI3K inhibitors.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or a pan-PI3K inhibitor for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of PI3K inhibitors on the cell cycle distribution.
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a pan-PI3K inhibitor.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
The choice between a p110β-selective inhibitor like this compound and a pan-PI3K inhibitor depends on the specific research question and the biological context. Pan-PI3K inhibitors offer a broad and potent inhibition of the PI3K pathway, which can be highly effective in inhibiting the growth of a wide range of cancer cells. However, this broad activity comes at the cost of a less favorable toxicity profile.
This compound, with its high selectivity for the p110β isoform, provides a more targeted approach. This selectivity may be particularly advantageous in cancers with specific genetic alterations, such as PTEN loss, where the p110β isoform plays a more dominant role. The more focused mechanism of action of this compound also holds the promise of a better safety profile, a critical factor for the development of new cancer therapeutics.
Ultimately, a thorough understanding of the molecular characteristics of the cancer model under investigation, coupled with the careful consideration of the distinct phenotypic consequences of selective versus broad PI3K inhibition, will guide the rational selection and application of these powerful research tools.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apexbt.com [apexbt.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tgx-221
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tgx-221, a potent and selective PI3K p110β inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
This compound is a valuable tool in cancer research and studies of cell signaling pathways. However, like any biologically active compound, it requires careful handling to protect personnel from potential exposure. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times when handling this compound or its solutions. Inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or aerosols. Goggles are recommended when there is a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary. If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized workflow is crucial for minimizing the risk of exposure and contamination.
Experimental Protocol for Handling Solid this compound:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure all necessary equipment (e.g., balance, spatulas, vials, solvent) is clean and readily accessible.
-
-
Weighing and Dissolving:
-
Carefully weigh the desired amount of solid this compound on a calibrated analytical balance. Avoid creating dust.
-
Transfer the solid to an appropriate vial.
-
Add the desired volume of solvent (e.g., DMSO is a common solvent for this compound) to the vial to achieve the target concentration.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
If necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C for long-term stability.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All solutions containing this compound, as well as any unused solid material, should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a designated solid hazardous waste container.
-
Follow Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2] This inhibition disrupts the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5]
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with confidence and precision, fostering a culture of safety and enabling groundbreaking scientific discoveries.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
